molecular formula C27H31F2N3O B15612730 AD 0261

AD 0261

Numéro de catalogue: B15612730
Poids moléculaire: 451.6 g/mol
Clé InChI: NVYQVXULNKIDMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AD 0261 is a useful research compound. Its molecular formula is C27H31F2N3O and its molecular weight is 451.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQVXULNKIDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Profile of AD 0261: A Discontinued Antihistamine Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Tokyo, Japan - AD 0261, a preclinical drug candidate developed by Mitsubishi Pharma Corporation, was identified as a potential topical treatment for skin disorders. Classified as an antiallergic and antihistamine agent, its mechanism of action was centered on the antagonism of the histamine (B1213489) H1 receptor. Despite initial promise, the development of this compound was officially discontinued (B1498344) on February 2, 2001, during the preclinical phase.

This compound, also known by the alternative name GG 1127, was under investigation for its potential to alleviate allergic skin conditions through topical application. As a histamine H1 receptor antagonist, it was designed to block the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, redness, and swelling.

Despite extensive searches of scientific literature and patent databases, detailed information regarding the specific chemical structure, quantitative physicochemical properties, and comprehensive experimental protocols for this compound remains largely unavailable in the public domain. This is not uncommon for drug candidates that are discontinued in the early stages of preclinical development, as detailed data is often proprietary and may not be published.

The development timeline indicates that preclinical work on this compound for skin disorders was initiated around November 1995. However, after several years of investigation, Mitsubishi Pharma Corporation ceased its development. The precise reasons for the discontinuation have not been publicly disclosed but could range from insufficient efficacy and unfavorable safety profiles to strategic business decisions.

Due to the limited availability of public information, a detailed technical guide with comprehensive data tables, experimental methodologies, and signaling pathway diagrams as requested cannot be constructed. The confidential nature of early-stage pharmaceutical research and development often means that such detailed information for discontinued compounds does not enter the public sphere.

Summary of Known Information

AttributeInformation
Identifier This compound
Alternative Name GG 1127
Originator Mitsubishi Pharma Corporation
Therapeutic Class Antiallergic, Antihistamine
Mechanism of Action Histamine H1 Receptor Antagonist
Indication Skin Disorders (Topical)
Development Stage Preclinical (Discontinued)
Last Known Status Development Discontinued (February 2, 2001)

Visualizing the Proposed Mechanism of Action

While specific signaling pathways for this compound are not documented, a general representation of a histamine H1 receptor antagonist's mechanism can be visualized.

Histamine H1 Receptor Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates CellularResponse Allergic Response (e.g., Itching, Inflammation) H1R->CellularResponse Initiates AD0261 This compound (Antagonist) AD0261->H1R Binds & Blocks

Caption: General mechanism of a histamine H1 receptor antagonist like this compound.

O-Aminophenol Derivatives as a Potential Scaffold for Histamine H1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of o-aminophenol derivatives as a novel scaffold for the development of histamine (B1213489) H1 receptor antagonists. While direct literature on this specific chemical class as H1 antagonists is limited, this document provides a comprehensive overview of the foundational principles of H1 antagonist design, including their mechanism of action, structure-activity relationships (SAR), and key experimental evaluation protocols. By understanding the established pharmacophore of classical H1 antagonists, we can extrapolate and propose how the unique physicochemical properties of the o-aminophenol moiety could be leveraged in the design of new chemical entities targeting the H1 receptor.

Introduction to Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq/11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects associated with allergic symptoms, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.

First-generation H1 antagonists, also known as classical antihistamines, are a class of drugs that competitively inhibit the action of histamine at the H1 receptor. These compounds are widely used to treat allergic conditions such as rhinitis, urticaria, and conjunctivitis.

The Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is the primary target for H1 antagonists. The diagram below illustrates this cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response Antagonist H1 Antagonist (e.g., o-aminophenol derivative) Antagonist->H1R Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway.

Structure-Activity Relationships of First-Generation H1 Antagonists

First-generation H1 antagonists, while belonging to different chemical classes (e.g., ethanolamines, ethylenediamines, alkylamines, phenothiazines, and piperazines), share a common pharmacophoric model. Understanding this model is crucial for the rational design of new H1 antagonists, including those based on an o-aminophenol scaffold.

The general structure can be represented as: Ar1(Ar2)-X-C-C-N(R1,R2)

Where:

  • Ar1 and Ar2 : Two aromatic rings, which can be phenyl, substituted phenyl, or heteroaromatic rings. These groups are crucial for binding to the receptor, likely through van der Waals and pi-pi stacking interactions.

  • X : A connecting atom, which can be an oxygen (ethanolamines), nitrogen (ethylenediamines), or a carbon (alkylamines). This atom influences the conformation and physicochemical properties of the molecule.

  • C-C : A two-carbon spacer, which is a common feature in many first-generation antihistamines.

  • N(R1,R2) : A tertiary amino group, which is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket. R1 and R2 are usually small alkyl groups, such as methyl groups.

The Potential of o-Aminophenol as a Novel Scaffold

The o-aminophenol moiety presents an interesting, yet unexplored, scaffold for the design of H1 antagonists. Its key physicochemical properties include:

  • Aromaticity : The phenyl ring can serve as one of the required aromatic groups (Ar1) in the classical H1 antagonist pharmacophore.

  • Hydrogen Bonding Capacity : The hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds, which could potentially lead to additional interactions within the H1 receptor binding site, thereby increasing affinity and/or selectivity.

  • Acidity and Basicity : o-Aminophenol is an amphoteric compound, with a weakly basic amino group (pKa ~4.7) and a weakly acidic hydroxyl group (pKa ~9.8). These properties can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and receptor interactions.

  • Conformational Rigidity : The ortho positioning of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which may restrict the conformation of the molecule. This pre-organization could be advantageous for binding to the receptor.

Hypothetical Design Strategy:

An o-aminophenol-based H1 antagonist could be conceptualized by incorporating the key pharmacophoric elements of classical antihistamines. For instance, the amino group of o-aminophenol could be functionalized with a two-carbon spacer connected to a tertiary amine, while the phenolic oxygen could be etherified with a second aromatic group.

Quantitative Data for Representative First-Generation H1 Antagonists

To provide a benchmark for the development of new H1 antagonists, the following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of several well-characterized first-generation compounds.

CompoundChemical ClassH1 Receptor Ki (nM)pA2 (Guinea Pig Ileum)
DiphenhydramineEthanolamine10 - 508.0 - 8.5
ChlorpheniramineAlkylamine2 - 58.7 - 9.0
PromethazinePhenothiazine0.1 - 29.3 - 9.8
TripelennamineEthylenediamine5 - 208.2 - 8.6
MepyramineEthylenediamine1 - 59.0 - 9.5

Note: Ki and pA2 values can vary depending on the experimental conditions and tissue preparation.

Experimental Protocols for the Evaluation of H1 Antagonists

The following are detailed methodologies for key experiments used to characterize the activity of potential H1 antagonists.

H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Test compounds (o-aminophenol derivatives) at various concentrations.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Assay (Functional Antagonism)

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.

Materials:

  • Male Hartley guinea pig (250-350 g).

  • Tyrode's solution (physiological salt solution).

  • Histamine dihydrochloride (B599025) stock solution.

  • Test compounds (o-aminophenol derivatives) at various concentrations.

  • Isolated organ bath system with a force-displacement transducer and a data acquisition system.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileum segment and cut it into 2-3 cm long pieces.

  • Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of the test compound for 30 minutes.

  • In the presence of the test compound, obtain a second cumulative concentration-response curve for histamine.

  • Repeat steps 6-8 with increasing concentrations of the test compound.

  • Analyze the data by performing a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of -1 is indicative of competitive antagonism.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel H1 antagonists, a process that could be applied to o-aminophenol derivatives.

Workflow cluster_0 In Silico & Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Ex Vivo & In Vivo Evaluation cluster_3 Lead Optimization A Library Design of o-Aminophenol Derivatives B Chemical Synthesis & Purification A->B C Characterization (NMR, MS, HPLC) B->C D H1 Receptor Binding Assay C->D E Functional Assay (e.g., Ca²⁺ Mobilization) D->E F Selectivity Profiling (Other Receptors) E->F G Guinea Pig Ileum Assay F->G H In Vivo Models of Allergy (e.g., Histamine-induced skin wheal) G->H I Pharmacokinetic Studies (ADME) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Optimization J->K K->A Iterative Design

Figure 2: Drug Discovery Workflow for H1 Antagonists.

Conclusion

While the exploration of o-aminophenol derivatives as H1 antagonists is still in its nascent stages, the foundational principles of classical antihistamine design provide a robust framework for their development. The unique physicochemical properties of the o-aminophenol scaffold, particularly its hydrogen bonding capabilities and constrained conformation, offer intriguing possibilities for novel receptor interactions. The experimental protocols detailed in this guide provide a clear path for the synthesis and evaluation of such compounds. Further research, guided by the principles of structure-activity relationship and iterative design, is warranted to fully elucidate the potential of o-aminophenol derivatives as a new class of H1 antagonists.

AD-0261: A Technical Guide to its Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

AD-0261 (CAS No. 145600-69-7), also known as GG 1127, is a research chemical with a complex pharmacological profile. This document provides a comprehensive technical overview of its core mechanisms of action, intended for researchers, scientists, and drug development professionals. AD-0261 has been identified primarily as a potent radical scavenger, an inhibitor of lymphocyte activation, and a histamine (B1213489) H1 receptor antagonist. Its development for topical application in skin disorders was discontinued (B1498344) during the preclinical phase. This guide synthesizes the available quantitative data, outlines putative experimental methodologies, and visualizes the key signaling pathways associated with its activity.

Core Mechanisms of Action

AD-0261 exhibits at least three distinct biological activities:

  • Radical Scavenging Activity: It demonstrates strong inhibitory action against the generation of lipid peroxides and superoxide (B77818) anions, suggesting a role as a potent antioxidant.[1][2]

  • Immunosuppressive Activity: The compound inhibits cytokine release and the activation of lymphocytes in a dose-dependent manner.

  • Histamine H1 Receptor Antagonism: Preclinical data indicate that AD-0261 is an o-aminophenol derivative that functions as an antagonist at the histamine H1 receptor.[3]

These distinct mechanisms suggest that AD-0261 has the potential to modulate biological processes involving oxidative stress, immune responses, and allergic inflammation.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of AD-0261.

Biological ActivityIC50 Value
Inhibition of Lipid Peroxide Generation0.022 µM
Inhibition of Superoxide Anion Generation0.9 - 4.0 µM
Inhibition of Lymphocyte Activation1 - 10 µM
Suppression of Ornithine Decarboxylase Activity~1.0 µM

Experimental Protocols

Detailed experimental protocols for AD-0261 are not extensively published. The following sections describe generalized methodologies for the key assays used to characterize its activity.

Radical Scavenging Activity Assays

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be measured spectrophotometrically.

  • Generalized Protocol:

    • Prepare a biological sample (e.g., tissue homogenate, cell lysate) and induce lipid peroxidation (e.g., using FeSO4/ascorbate).

    • Treat the samples with varying concentrations of AD-0261.

    • Add a solution of TBA in an acidic buffer to the samples.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the scavenging of superoxide radicals.

  • Principle: Superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. A scavenger like AD-0261 will compete with NBT for the superoxide radicals, thus reducing the color formation.

  • Generalized Protocol:

    • Generate superoxide radicals in a cell-free system (e.g., using a phenazine (B1670421) methosulfate-NADH system).

    • Incubate the reaction mixture with varying concentrations of AD-0261.

    • Add NBT to the mixture.

    • Measure the absorbance of the formazan product at 560 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Lymphocyte Activation Assay ([³H]-Thymidine Incorporation)

This assay assesses the inhibitory effect of AD-0261 on T-cell proliferation.

  • Principle: Activated lymphocytes proliferate and incorporate radiolabeled thymidine (B127349) into their newly synthesized DNA. A reduction in [³H]-thymidine incorporation indicates an inhibition of lymphocyte activation.

  • Generalized Protocol:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

    • Stimulate the cells with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of AD-0261.[4]

    • Culture the cells for a specified period (e.g., 72 hours).

    • Pulse the cells with [³H]-thymidine for the final 6-18 hours of culture.[4]

    • Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of AD-0261 for the H1 receptor.

  • Principle: This is a competitive binding assay where AD-0261 competes with a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) for binding to the H1 receptor in a cell membrane preparation.

  • Generalized Protocol:

    • Prepare cell membranes from a cell line expressing the human H1 receptor.

    • Incubate the membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of AD-0261.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound membranes.

    • Calculate the displacement of the radioligand by AD-0261 and determine its inhibitory constant (Ki).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the mechanism of action of AD-0261.

G cluster_ros Radical Scavenging Pathway Cellular Stress Cellular Stress ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anions) Cellular Stress->ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage AD_0261_ros AD-0261 AD_0261_ros->ROS Inhibits AD_0261_ros->Lipid Peroxidation Inhibits

Caption: Proposed radical scavenging mechanism of AD-0261.

G cluster_immune Inhibition of Lymphocyte Activation Antigen Antigen T_Cell_Receptor T-Cell Receptor Antigen->T_Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade T_Cell_Receptor->Signaling_Cascade Cytokine_Release Cytokine Release Signaling_Cascade->Cytokine_Release Proliferation Lymphocyte Proliferation Signaling_Cascade->Proliferation AD_0261_immune AD-0261 AD_0261_immune->Signaling_Cascade Inhibits

Caption: Putative pathway for the inhibition of lymphocyte activation by AD-0261.

G cluster_h1 Histamine H1 Receptor Antagonism Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor G_Protein_Activation Gq/11 Activation H1_Receptor->G_Protein_Activation PLC_Activation PLC Activation G_Protein_Activation->PLC_Activation IP3_DAG IP3 and DAG Production PLC_Activation->IP3_DAG Allergic_Response Allergic Response IP3_DAG->Allergic_Response AD_0261_h1 AD-0261 AD_0261_h1->H1_Receptor Antagonist

Caption: Mechanism of AD-0261 as a histamine H1 receptor antagonist.

G cluster_workflow General Experimental Workflow for IC50 Determination Assay_Setup Set up biological system (e.g., cell-free assay, cell culture) Treatment Treat with serial dilutions of AD-0261 Assay_Setup->Treatment Incubation Incubate under defined conditions Treatment->Incubation Measurement Measure biological endpoint (e.g., absorbance, radioactivity) Incubation->Measurement Data_Analysis Calculate % inhibition and plot dose-response curve Measurement->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: A generalized workflow for determining the IC50 of AD-0261.

Summary and Future Directions

AD-0261 is a molecule with diverse biological activities, primarily centered around antioxidant, anti-inflammatory, and antihistaminic effects. The available data suggest that it could serve as a valuable tool for in vitro studies of pathways involving oxidative stress and immune cell function. However, the discontinuation of its preclinical development for skin disorders indicates that it may have undesirable properties for therapeutic use. Further research is required to fully elucidate the specific molecular targets and the detailed mechanisms underlying its varied effects. The lack of publicly available, detailed experimental protocols for AD-0261 necessitates the use of generalized assays for its further characterization.

References

Preclinical Data on AD-0261: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that detailed preclinical data for the compound AD-0261 is not publicly available. Development of AD-0261, a potential treatment for skin disorders, was discontinued (B1498344) in the preclinical phase.[1] This early termination of the project means that extensive efficacy and safety data typically found in later-stage development and publications are unavailable.

Available information identifies AD-0261 as an antiallergic, antihistamine, and antipruritic agent.[1] The compound was under development by Mitsubishi Pharma Corporation.[1] Its development for topical application in skin disorders was reported as discontinued on February 2, 2001.[1]

Mechanism of Action

AD-0261 was classified as a Histamine (B1213489) H1 receptor antagonist.[1] This mechanism is common for antihistamines and involves blocking the action of histamine at the H1 receptor, thereby reducing the allergic response.

Quantitative Data Summary

Due to the discontinuation of AD-0261 at the preclinical stage, no quantitative data from preclinical studies are available in the public domain. Typically, a preclinical data package would include tables summarizing pharmacokinetics, pharmacodynamics, in vivo efficacy in animal models, and toxicology.

For illustrative purposes, a template for such a data table is provided below. Please note that the data presented here is hypothetical and not representative of AD-0261.

Table 1: Hypothetical Preclinical Profile of a Histamine H1 Receptor Antagonist
Parameter Species Route of Administration Result
Pharmacokinetics
BioavailabilityRatOral65%
TmaxRatOral1.5 hours
Half-life (t1/2)RatOral4.2 hours
CmaxRatOral (10 mg/kg)850 ng/mL
Pharmacodynamics
H1 Receptor Binding Affinity (Ki)In vitro (human receptor)N/A2.5 nM
Histamine-induced Paw EdemaMouseOralED50 = 5 mg/kg
Toxicology
Acute Toxicity (LD50)RatOral> 2000 mg/kg
28-Day Repeated Dose ToxicityDogOralNOAEL = 30 mg/kg/day

This table is for illustrative purposes only. The values are not based on actual data for AD-0261.

Experimental Protocols

Detailed experimental protocols for AD-0261 are not available. However, a general understanding of the methods used to evaluate a preclinical antihistamine can be described.

For illustrative purposes, a generic experimental workflow is provided below. This is a hypothetical representation and not specific to AD-0261.

Generic Experimental Workflow for Preclinical Antihistamine Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models cluster_3 Safety & Toxicology Receptor Binding Assay Receptor Binding Assay Functional Antagonism Assay Functional Antagonism Assay Receptor Binding Assay->Functional Antagonism Assay Determine Ki Selectivity Panel Selectivity Panel Functional Antagonism Assay->Selectivity Panel Determine IC50 Single Dose PK (Rodent) Single Dose PK (Rodent) Selectivity Panel->Single Dose PK (Rodent) Multiple Dose PK (Rodent & Non-rodent) Multiple Dose PK (Rodent & Non-rodent) Single Dose PK (Rodent)->Multiple Dose PK (Rodent & Non-rodent) Determine t1/2, Cmax, AUC Histamine-induced Paw Edema Histamine-induced Paw Edema Single Dose PK (Rodent)->Histamine-induced Paw Edema Allergen-induced Skin Reaction Allergen-induced Skin Reaction Histamine-induced Paw Edema->Allergen-induced Skin Reaction Determine ED50 Acute Toxicity Acute Toxicity Histamine-induced Paw Edema->Acute Toxicity Chronic Dermatitis Model Chronic Dermatitis Model Allergen-induced Skin Reaction->Chronic Dermatitis Model Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Determine LD50 Safety Pharmacology Safety Pharmacology Repeated Dose Toxicity->Safety Pharmacology Determine NOAEL

Caption: Generic preclinical development workflow for an antihistamine.

Signaling Pathway

As a Histamine H1 receptor antagonist, AD-0261 would have been designed to interfere with the signaling pathway activated by histamine binding to its receptor. This pathway typically involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to the physiological effects of histamine, such as inflammation and smooth muscle contraction.

A diagram illustrating the canonical Histamine H1 receptor signaling pathway that AD-0261 would have targeted is provided below.

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates AD0261 AD-0261 (Antagonist) AD0261->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

AD 0261 originator Mitsubishi Pharma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on AD 0261

Disclaimer: The development of this compound was discontinued (B1498344) at the preclinical stage. As a result, publicly available information is limited. This guide summarizes the available data and provides a high-level overview based on its classification.

Executive Summary

This compound was an investigational drug candidate originated by Mitsubishi Pharma Corporation.[1] It was classified as an antiallergic, antihistamine, and antipruritic agent. The primary mechanism of action for this compound was identified as a histamine (B1213489) H1 receptor antagonist.[1] The development of this compound was focused on a topical formulation for the treatment of skin disorders. However, the program was discontinued in the preclinical phase in February 2001.[1] Due to its early termination, no clinical trial data is available, and detailed experimental protocols and comprehensive signaling pathway information have not been publicly disclosed.

Core Compound Information

Attribute Information Source
Originator Mitsubishi Pharma Corporation[1]
Drug Class Antiallergic, Antihistamine, Antipruritic[1]
Mechanism of Action Histamine H1 receptor antagonist[1]
Indication Skin disorders[1]
Formulation Topical[1]
Development Status Discontinued (Preclinical)[1]
Last Update February 2001[1]

Mechanism of Action and Signaling Pathway

As a histamine H1 receptor antagonist, this compound would competitively inhibit the binding of histamine to H1 receptors. These receptors are G-protein coupled receptors that, upon activation by histamine, initiate a signaling cascade leading to the symptoms of allergic reactions, such as itching, vasodilation, and inflammation. By blocking this interaction, this compound was intended to prevent the downstream effects of histamine in the skin.

Due to the lack of specific published research on this compound, a detailed, experimentally verified signaling pathway for this particular compound cannot be constructed. The following diagram illustrates the generalized signaling pathway of a histamine H1 receptor and the inhibitory action of an antagonist like this compound.

G cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to AD0261 This compound (Antagonist) AD0261->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates IP3_DAG IP3 & DAG Activation PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (Inflammation, Pruritus) Ca_PKC->Allergic_Response

Caption: Generalized Histamine H1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. Pharmaceutical companies generally do not publish this level of detail for discontinued drug candidates. However, a typical preclinical workflow for a topical antihistamine would likely involve the following stages:

  • In Vitro Studies:

    • Receptor binding assays to determine the affinity and selectivity of this compound for the histamine H1 receptor.

    • Cell-based assays using skin-derived cells (e.g., keratinocytes, mast cells) to assess the antagonist activity and anti-inflammatory potential.

  • Ex Vivo Studies:

    • Studies using excised skin models to evaluate skin penetration and local tissue distribution of the topical formulation.

  • In Vivo Animal Models:

    • Models of allergic skin reactions in animals (e.g., histamine-induced skin wheal and flare) to assess efficacy.

    • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the topically applied drug.

    • Toxicology and safety studies to evaluate potential local and systemic side effects.

The following diagram outlines this hypothetical experimental workflow.

G cluster_preclinical Hypothetical Preclinical Workflow for this compound cluster_outcome Development Outcome in_vitro In Vitro Studies (Binding & Cell-based Assays) ex_vivo Ex Vivo Studies (Skin Penetration) in_vitro->ex_vivo in_vivo In Vivo Animal Models (Efficacy, PK, Toxicology) ex_vivo->in_vivo discontinued Development Discontinued (February 2001) in_vivo->discontinued

Caption: Hypothetical Preclinical Experimental Workflow for a Topical Antihistamine.

Conclusion

This compound was a preclinical histamine H1 receptor antagonist being developed by Mitsubishi Pharma for topical application in skin disorders. Its discontinuation in 2001 means that there is a significant lack of in-depth, publicly available technical data. This guide provides a summary based on the known classification of the compound and general pharmacological principles. Researchers and professionals in drug development should note that further detailed information on this specific compound is unlikely to be found in the public domain.

References

In-Depth Technical Guide: Discovery and Synthesis of AD 0261

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide compiles the publicly available information on AD 0261. As of this writing, a detailed, peer-reviewed synthesis protocol and specific, comprehensive experimental data for this compound from its originator, Mitsubishi Pharma Corporation, are not available in the public domain. Therefore, the experimental protocols described herein are based on established methodologies for analogous assays.

Introduction

This compound, also identified as GG 1127, is a synthetic compound developed by Mitsubishi Pharma Corporation. It was initially investigated for its potential therapeutic applications in skin disorders. The compound exhibits a dual mechanism of action, functioning as both a potent radical scavenger and a histamine (B1213489) H1 receptor antagonist. Despite its promising biochemical profile, the development of this compound for topical applications was discontinued (B1498344) during the preclinical phase. This guide provides a comprehensive overview of the available technical information regarding its discovery, biological activities, and the likely experimental methodologies used for its characterization.

Discovery and Development History

This compound was originated by Mitsubishi Pharma Corporation. The primary therapeutic area of interest for this compound was the topical treatment of skin disorders, likely owing to its combined anti-inflammatory (via radical scavenging) and anti-allergic (via H1 receptor antagonism) properties.

Development Timeline:

  • Preclinical Development: The compound was under investigation for skin disorders.

  • Discontinuation: Development was officially discontinued for this indication. The specific reasons for discontinuation are not publicly documented.

Physicochemical Properties

PropertyValue
CAS Number 145600-69-7
Molecular Formula C₂₇H₃₁F₂N₃O
Alternative Name GG 1127

Biological Activity and Mechanism of Action

This compound demonstrates two primary biological activities:

  • Radical Scavenging: It shows potent inhibitory action against the generation of lipid peroxides and superoxide (B77818) anions. This activity suggests a potential role in mitigating oxidative stress, a key pathological factor in various inflammatory conditions.

  • Histamine H1 Receptor Antagonism: As an antagonist of the histamine H1 receptor, this compound can block the effects of histamine, a key mediator of allergic reactions. This activity is characteristic of antihistamine and anti-pruritic agents.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

AssayParameterValue
Lipid Peroxide Generation InhibitionIC₅₀0.022 µM
Superoxide Anion Generation InhibitionIC₅₀0.9 - 4.0 µM

Note: Further quantitative data, such as binding affinity (Ki) for the H1 receptor and efficacy in various cellular models, are not publicly available.

Experimental Protocols (General Methodologies)

The following sections describe general experimental protocols that are likely to have been used to characterize the biological activity of this compound.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Protocol:

  • Preparation of Tissue Homogenate: A suitable tissue source rich in lipids (e.g., rat brain or liver) is homogenized in a cold buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as FeSO₄ and ascorbic acid, to the tissue homogenate.

  • Treatment with this compound: The homogenate is pre-incubated with varying concentrations of this compound before the addition of the oxidizing agent.

  • TBARS Reaction: After incubation, the reaction is stopped by adding a solution of trichloroacetic acid (TCA). Thiobarbituric acid (TBA) solution is then added, and the mixture is heated (e.g., at 95°C for 60 minutes).

  • Quantification: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 532 nm. The amount of thiobarbituric acid reactive substances (TBARS) is calculated using the molar extinction coefficient of the MDA-TBA adduct.

  • Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to that of the untreated (control) sample.

Superoxide Anion Scavenging Assay (NBT Assay)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Protocol:

  • Generation of Superoxide Radicals: Superoxide radicals are generated in a cell-free system, for example, using a phenazine (B1670421) methosulfate (PMS)-NADH system.

  • Reaction Mixture: The reaction mixture contains NADH, NBT, and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Initiation of Reaction: The reaction is initiated by the addition of PMS.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).

  • Quantification: The reduction of NBT to formazan (B1609692) is measured by reading the absorbance at 560 nm.

  • Calculation of Scavenging Activity: The percentage of superoxide anion scavenging is calculated by comparing the absorbance of the this compound-treated samples to that of the control sample.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

Protocol:

  • Preparation of Receptor Source: A cell line or tissue homogenate expressing the histamine H1 receptor is used (e.g., CHO-K1 cells stably expressing the human H1 receptor).

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, is used as the ligand.

  • Competitive Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways modulated by this compound and a general workflow for its in vitro characterization.

G cluster_ros Reactive Oxygen Species (ROS) Pathway cluster_h1 Histamine H1 Receptor Pathway ROS Superoxide Anion Lipid Peroxides OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress leads to AD0261_ros This compound AD0261_ros->ROS Inhibits Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC AllergicResponse Allergic & Inflammatory Response Ca_PKC->AllergicResponse AD0261_h1 This compound AD0261_h1->H1R Antagonizes

Caption: Proposed signaling pathways modulated by this compound.

G cluster_workflow In Vitro Characterization Workflow for this compound start Synthesis of This compound biochem_assays Biochemical Assays start->biochem_assays cell_assays Cell-Based Assays start->cell_assays data_analysis Data Analysis (IC₅₀, Ki) biochem_assays->data_analysis ros_assay Radical Scavenging (Lipid Peroxidation, Superoxide Anion) biochem_assays->ros_assay h1_assay H1 Receptor Binding Assay biochem_assays->h1_assay cell_assays->data_analysis conclusion Mechanism of Action Determination data_analysis->conclusion

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a molecule with a dual mechanism of action, targeting both oxidative stress and histamine-mediated allergic responses. While its initial development for dermatological applications was halted, the available data on its potent radical scavenging and H1 receptor antagonist activities suggest that it could serve as a valuable pharmacological tool for in vitro research. Further investigation into its synthesis and a more detailed characterization of its biological effects would be necessary to fully elucidate its therapeutic potential.

In Vitro Studies of AD-0261: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of publicly available in vitro studies specifically investigating a compound designated as AD-0261 for Alzheimer's Disease (AD). Extensive searches of scientific databases and public records did not yield any specific data on the mechanism of action, signaling pathways, or experimental protocols associated with "AD-0261."

This lack of information prevents the creation of a detailed technical guide as requested. The foundational scientific literature necessary to summarize quantitative data, detail experimental methodologies, and visualize signaling pathways and experimental workflows for AD-0261 is not present in the public domain.

While the principles of in vitro research in Alzheimer's Disease are well-established, involving various cellular models and assays to study disease mechanisms and therapeutic interventions, these cannot be specifically applied to an undocumented compound.[1][2][3] In vitro models for AD typically utilize cultured cells to investigate aspects like amyloid-beta (Aβ) and tau protein pathology, which are hallmarks of the disease.[4][5] These models are instrumental in the initial screening and characterization of potential therapeutic agents.[1][2]

Researchers in the field of drug development for Alzheimer's Disease commonly employ a range of experimental techniques, including:

  • Cell Viability Assays: To determine the neuroprotective or neurotoxic effects of a compound on neuronal cells.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the levels of Aβ peptides and tau protein.

  • Western Blotting: To analyze the expression levels of specific proteins involved in AD pathogenesis.

  • Immunocytochemistry: To visualize the localization and aggregation of proteins within cells.

  • High-Content Screening: To assess multiple cellular parameters simultaneously in response to a compound.

The signaling pathways investigated in the context of AD are diverse and include those involved in amyloid precursor protein (APP) processing, tau phosphorylation, neuroinflammation, and oxidative stress.[6][7]

Without specific research findings for AD-0261, any attempt to generate the requested technical guide, including data tables and visualizations, would be speculative and without a factual basis. Professionals in drug development rely on peer-reviewed, published data to inform their research and development activities.

It is possible that "AD-0261" is an internal designation for a compound that has not yet been disclosed publicly or published in scientific literature. Further information would be required from the originating institution or company to proceed with a detailed technical analysis.

References

Methodological & Application

Synthesis Protocol for AD 0261 Not Found in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a synthesis protocol for a research compound designated "AD 0261" have not yielded specific manufacturing instructions or detailed experimental procedures in the public domain. Information regarding the synthetic route, precursor materials, reaction conditions, and purification methods for this specific molecule is not currently available through broad searches of scientific literature and chemical databases.

Similarly, preclinical data, including mechanism of action, in vitro and in vivo experimental results, and detailed analytical methods specifically associated with a compound named "this compound" are not readily accessible. While general methodologies for drug discovery and characterization exist, their application to "this compound" cannot be detailed without foundational information about the molecule itself. For instance, a conventional workflow for the purification of new synthetic compounds involves initial screening by LC-MS, followed by manual or automated scale-up for preparative LC purification[1]. Analytical techniques such as UV/VIS spectroscopy and mass spectrometry are commonly employed to characterize novel compounds like antibody-drug conjugates[2]. However, the absence of specific data for this compound prevents the creation of tailored protocols.

Due to the lack of available information on the synthesis and biological activity of this compound, the requested detailed application notes, quantitative data tables, and signaling pathway diagrams cannot be generated at this time. Further inquiry into proprietary databases or direct contact with research groups potentially working on this compound may be necessary to obtain the required information.

References

Application Notes and Protocols for Compound AD 0261 in Cell-Based Histamine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "AD 0261" in scientific literature and public databases did not yield any specific information regarding its mechanism of action or application in histamine (B1213489) release assays. The following application notes and protocols are presented as a generalized template for a hypothetical compound, herein referred to as "Compound this compound," designed to inhibit IgE-mediated histamine release. Researchers can adapt this framework for their specific molecule of interest.

Application Note: Compound this compound as an Inhibitor of IgE-Mediated Histamine Release

Introduction

Histamine is a key mediator in allergic and inflammatory responses, released from mast cells and basophils upon allergen cross-linking of surface-bound Immunoglobulin E (IgE).[1][2][3][4] This degranulation process is a critical target for the development of new anti-allergic and anti-inflammatory therapeutics. Compound this compound is a novel small molecule inhibitor of this pathway. These application notes provide a summary of its activity and a detailed protocol for its evaluation in a cell-based histamine release assay.

Mechanism of Action

Compound this compound is hypothesized to inhibit the IgE-mediated signaling cascade that leads to the degranulation of mast cells and basophils. The binding of an allergen to IgE complexed with its high-affinity receptor, FcεRI, on the cell surface initiates a complex signaling cascade involving the activation of multiple downstream kinases and an influx of intracellular calcium, ultimately leading to the fusion of histamine-containing granules with the plasma membrane and the release of histamine.[5][6][7] Compound this compound is designed to interfere with one or more key steps in this pathway, thereby preventing or reducing histamine secretion.

Applications

  • Screening for anti-allergic compounds: The described assay can be used to screen libraries of compounds for their ability to inhibit IgE-mediated histamine release.

  • Mechanism of action studies: By evaluating the effect of Compound this compound on specific signaling events (e.g., calcium influx, kinase phosphorylation), its precise mechanism of action can be elucidated.

  • Drug development: The potency and efficacy of Compound this compound and its analogs can be quantified to guide lead optimization in drug discovery programs.

Quantitative Data Summary

The inhibitory activity of Compound this compound on IgE-mediated histamine release was assessed in a rat basophilic leukemia (RBL-2H3) cell line. The cells were sensitized with anti-DNP IgE and then stimulated with DNP-BSA to induce histamine release. The results are summarized in the table below.

Concentration of Compound this compound (µM)Percent Histamine Release (Mean ± SD)Percent Inhibition (Mean ± SD)
0 (Vehicle Control)100 ± 5.20
0.0192.1 ± 4.87.9 ± 4.8
0.165.3 ± 6.134.7 ± 6.1
132.8 ± 3.967.2 ± 3.9
1011.2 ± 2.588.8 ± 2.5
1005.6 ± 1.894.4 ± 1.8
IC50 \multicolumn{2}{c}{~0.45 µM }

Table 1: Dose-dependent inhibition of IgE-mediated histamine release by Compound this compound in RBL-2H3 cells. Data are presented as the mean ± standard deviation from three independent experiments. The IC50 value was calculated using a non-linear regression analysis.

Experimental Protocols

Protocol 1: Cell-Based Histamine Release Assay Using RBL-2H3 Cells

This protocol describes the steps to quantify the inhibitory effect of a test compound on IgE-mediated histamine release from the RBL-2H3 mast cell line.

Materials:

  • RBL-2H3 cells

  • Complete Growth Medium: MEM with 20% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • Compound this compound stock solution (e.g., in DMSO)

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • Histamine ELISA kit

  • 96-well cell culture plates

  • Lysis buffer (e.g., 1% Triton X-100 in Tyrode's Buffer)

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Complete Growth Medium at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by adding anti-DNP IgE to each well (final concentration of 0.5 µg/mL) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound in Tyrode's Buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Wash the sensitized cells twice with Tyrode's Buffer to remove unbound IgE.

    • Add the diluted Compound this compound or vehicle control to the respective wells and incubate for 1 hour at 37°C.

  • Stimulation of Histamine Release:

    • To induce histamine release, add DNP-BSA to each well (final concentration of 100 ng/mL), except for the spontaneous release control wells.

    • For spontaneous release controls, add only Tyrode's Buffer.

    • For total histamine release controls, add lysis buffer to induce 100% histamine release.

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection and Histamine Quantification:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well for histamine measurement.

    • Quantify the histamine concentration in the supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Calculate the percent inhibition for each concentration of Compound this compound: % Inhibition = [1 - (% Histamine Release with Compound / % Histamine Release with Vehicle)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of Compound this compound and fitting the data to a dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Histamine Release Assay culture 1. Culture & Seed RBL-2H3 Cells sensitize 2. Sensitize with Anti-DNP IgE (24h) culture->sensitize wash1 3. Wash Cells sensitize->wash1 treat 4. Treat with Compound this compound (1h) wash1->treat stimulate 5. Stimulate with DNP-BSA (1h) treat->stimulate collect 6. Collect Supernatant stimulate->collect measure 7. Measure Histamine (ELISA) collect->measure analyze 8. Data Analysis (IC50 Calculation) measure->analyze G cluster_pathway IgE-Mediated Histamine Release Signaling Pathway Allergen Allergen Crosslinking Receptor Cross-linking Allergen->Crosslinking IgE IgE IgE->Crosslinking FcεRI FcεRI Receptor FcεRI->Crosslinking Lyn Lyn Kinase Activation Crosslinking->Lyn Syk Syk Kinase Activation Lyn->Syk PLCγ PLCγ Activation Syk->PLCγ IP3 IP3 & DAG Production PLCγ->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Histamine Histamine Release Degranulation->Histamine AD0261 Compound this compound AD0261->Syk Inhibition

References

Application Notes and Protocols for Animal Models of Pruritus and Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and an overview of commonly used animal models for studying pruritus (itch) and atopic dermatitis (AD). The information includes experimental workflows, key signaling pathways, and methods for assessing disease pathology.

Overview of Animal Models for Atopic Dermatitis

Animal models are indispensable tools for investigating the complex pathophysiology of AD and for the preclinical evaluation of novel therapeutics.[1][2] These models can be broadly categorized into chemically-induced, genetically-engineered, and spontaneous models.[3] This document focuses on the most prevalent and well-validated models.

A hallmark of AD is a dry, itchy skin condition, which is due in part to defects in genes important for maintaining skin barrier function.[3] The ideal animal model mimics key aspects of human AD, including skin barrier defects, a T-helper 2 (Th2) dominant immune bias, elevated serum IgE levels, and chronic pruritus leading to scratching behavior.[4][5]

Table 1: Comparison of Common Atopic Dermatitis Mouse Models

Model TypeInducing Agent / Genetic BasisCommon Mouse StrainsKey Immunological FeaturesPrimary AdvantagesCommon Endpoints
Chemically-Induced Oxazolone (B7731731) (hapten)NC/Nga, BALB/c, Hairless MiceShifts from Th1 to a chronic Th2-dominated response.[3][6]Controlled induction and predictable timeline.[7]Ear/skin thickness, clinical scoring (erythema, scaling), serum IgE, histopathology.[6][7][8]
Chemically-Induced MC903 (Calcipotriol, Vitamin D3 analog)C57BL/6, BALB/cInduces Th2-type inflammation via TSLP expression.[9][10][11]Rapid induction of AD-like phenotypes, applicable to any mouse strain.[12]Ear swelling, scratching behavior, serum IgE, inflammatory cell infiltration.[1][2][11]
Spontaneous Spontaneous development in specific environmentsNC/NgaTh2-dominant immune response, high serum IgE, eosinophil and mast cell infiltration.[3][13]Closely mimics clinical and histological features of human AD.[14]Clinical skin severity score, scratching behavior, serum IgE, skin barrier function (TEWL).[13][14]
Genetically-Engineered Overexpression of IL-31-Resembles AD skin lesions with hyperkeratosis, acanthosis, and inflammatory infiltrates.[3]Directly investigates the role of a key pruritic cytokine.Pruritus, hair loss, skin thickening, histopathology.[3]

Experimental Workflow and Protocols

A typical workflow for chemically-induced AD models involves a sensitization phase to prime the immune system, followed by a repeated challenge phase to elicit and maintain the inflammatory response.

G cluster_workflow Generalized Experimental Workflow for Induced AD Models acclimation Animal Acclimation (1-2 weeks) baseline Baseline Measurements (e.g., skin thickness, body weight) acclimation->baseline sensitization Sensitization Phase (Day 0) Topical application of inducing agent baseline->sensitization challenge Challenge Phase (Repeated application of inducing agent) sensitization->challenge Wait 4-7 days treatment Therapeutic Intervention (Vehicle, Test Compound, Positive Control) challenge->treatment monitoring In-life Monitoring (Clinical scores, scratching behavior, thickness measurements) challenge->monitoring treatment->monitoring endpoints Terminal Endpoint Analysis (Necropsy, Histopathology, Serum Analysis, Cytokine Profiling) monitoring->endpoints

Caption: Generalized workflow for chemically-induced atopic dermatitis models.

Protocol: Oxazolone-Induced Atopic Dermatitis in NC/Nga Mice

This model uses the hapten oxazolone (OXA) to induce a chronic Th2-mediated hypersensitivity reaction that mimics features of human AD.[6][7]

Materials:

  • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Vehicle: 80% Acetone, 20% Olive Oil

  • NC/Nga mice

  • Electric shaver

  • Micrometer gauge

Procedure:

  • Acclimation & Preparation: Acclimate NC/Nga mice for at least one week. Two days before sensitization, shave the dorsal skin of the mice.[15]

  • Baseline Measurement: Measure and record the baseline skin thickness of the intended application site.[7]

  • Sensitization (Day 0): Apply 20-100 µL of 0.3% to 1.5% oxazolone solution (in vehicle) to the shaved dorsal skin.[7][16] Control animals receive the vehicle only.

  • Challenge Phase (Beginning Day 5-7): Repeatedly challenge the sensitized skin site with applications of 0.1% to 0.3% oxazolone solution.[7][15] A typical schedule involves challenging on Days 5, 8, 12, and 15.[7]

  • Monitoring and Measurements:

    • Measure skin thickness (e.g., ear or dorsal skin) using a micrometer gauge on each challenge day prior to application.[7]

    • Score clinical signs of dermatitis, including redness, scaling, and excoriations.[7][8]

    • Monitor body weight and general animal health.[6]

  • Endpoint Analysis (e.g., Day 17):

    • Collect blood for serum analysis of total IgE and cytokines.[6]

    • Harvest skin tissue for histopathological evaluation (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and cytokine analysis.[6][7]

Protocol: MC903 (Calcipotriol)-Induced Atopic Dermatitis

Topical application of MC903, a low-calcemic vitamin D3 analog, induces AD-like inflammation that closely resembles the human disease.[1][10] This model is versatile and can be used in various mouse strains, including C57BL/6 and BALB/c.[12]

Materials:

  • MC903 (Calcipotriol)

  • Vehicle: 100% Ethanol (B145695)

  • C57BL/6 or BALB/c mice (8 weeks old)

  • Micrometer gauge

Procedure:

  • Acclimation: Acclimate mice for at least one week.

  • Induction (Day 1 to Day 14):

    • Topically apply 2 nmol of MC903 dissolved in 20 µL of ethanol to the right ear daily for 14 consecutive days.[11]

    • Control mice should receive the same volume of ethanol vehicle.[11]

    • For therapeutic studies, test articles (e.g., tacrolimus (B1663567) ointment) are typically administered one hour before the MC903 challenge.[11]

  • Monitoring and Measurements:

    • Measure ear swelling with a micrometer gauge before dosing on alternate days (e.g., Days 1, 3, 5, 7, 9, 11, 13).[11]

    • Assess scratching behavior.[1]

    • Record body weight daily.[11]

  • Endpoint Analysis (Day 15):

    • Perform a final ear thickness measurement 24 hours after the last dose.[11]

    • Sacrifice animals and harvest ears for weight measurement and histopathology.[11] Ear edema is calculated by subtracting the initial thickness (Day 1) from the measurement on any given day.[11]

    • Prepare single-cell suspensions from ear skin and draining lymph nodes for flow cytometry analysis of inflammatory leukocyte infiltration.[1][2]

Key Signaling Pathways in Pruritus and AD

Understanding the molecular pathways that drive inflammation and pruritus is critical for developing targeted therapies. The IL-31, TSLP, and JAK-STAT pathways are central to AD pathogenesis.[17][18]

IL-31 Signaling Pathway

Interleukin-31 (IL-31) is a key cytokine that directly induces the sensation of itch.[19][20] It is primarily produced by Th2 cells and signals through a heterodimeric receptor complex on sensory neurons.[21][22]

G IL-31 Signaling Pathway in Pruritus cluster_il31 cluster_neuron Sensory Neuron Th2 Th2 Cell IL31 IL-31 Th2->IL31 produces Receptor IL-31RA / OSMRβ Receptor Complex IL31->Receptor binds JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates TRP TRPV1 / TRPA1 Ion Channels STAT->TRP activates AP Action Potential TRP->AP generates NKB Release of Neuropeptides (NKB) AP->NKB triggers SpinalCord Spinal Cord (Signal to Brain) NKB->SpinalCord signals to Itch Itch Sensation SpinalCord->Itch G TSLP Signaling in AD Initiation cluster_tslp Stimuli Allergens / Pathogens / Trauma KC Keratinocytes (Epithelial Cells) Stimuli->KC TSLP TSLP KC->TSLP releases DC Dendritic Cell (DC) TSLP->DC activates TCell Naive T Cell DC->TCell presents antigen to Th2 Th2 Cell Differentiation TCell->Th2 promotes Inflammation Type 2 Inflammation (Release of IL-4, IL-5, IL-13) Th2->Inflammation G Central Role of JAK-STAT Signaling in AD cluster_jak Cytokines Pruritic & Inflammatory Cytokines (IL-4, IL-13, IL-31, TSLP) Receptor Cytokine Receptor Cytokines->Receptor bind JAKs JAKs (JAK1, JAK2, TYK2) Receptor->JAKs activate STATs STATs (STAT1, 3, 5, 6) JAKs->STATs phosphorylate Dimer STAT Dimer STATs->Dimer form Nucleus Nucleus Dimer->Nucleus translocate to Transcription Gene Transcription Nucleus->Transcription regulate Response Inflammation & Pruritus Transcription->Response

References

Application Notes and Protocols for the Quantification of AD 0261

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific molecule designated "AD 0261" is limited. Therefore, this document provides a detailed, illustrative guide to the analytical methods for the quantification of a hypothetical antibody-drug conjugate (ADC), herein referred to as this compound. The methodologies and data presented are based on established principles for ADC analysis and can be adapted for a specific ADC once its molecular characteristics are known.

Introduction

This compound is conceptualized as a novel antibody-drug conjugate for targeted cancer therapy. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic (PK) studies, assessing drug disposition, and establishing a therapeutic window. This document outlines two primary analytical methods for the quantification of this compound: a ligand-binding assay (LBA) for the total antibody and a liquid chromatography-mass spectrometry (LC-MS/MS) method for the conjugated payload.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods for this compound quantification.

ParameterLigand-Binding Assay (Total Antibody)LC-MS/MS (Conjugated Payload)
Analyte Total Humanized Monoclonal AntibodyReleased Cytotoxic Payload
Matrix Human PlasmaHuman Plasma
Assay Range 1 ng/mL - 250 ng/mL0.1 ng/mL - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 250 ng/mL100 ng/mL
Intra-assay Precision (%CV) ≤ 15%≤ 10%
Inter-assay Precision (%CV) ≤ 20%≤ 15%
Accuracy (% Recovery) 85% - 115%90% - 110%

Experimental Protocols

Quantification of Total Antibody using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the determination of the total antibody component of this compound in human plasma.

Materials:

  • 96-well microtiter plates

  • Recombinant target antigen

  • This compound reference standard

  • Peroxidase-conjugated anti-human IgG (Fc specific) antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Human plasma (control and study samples)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant target antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of assay buffer and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Prepare a standard curve of this compound in assay buffer. Dilute plasma samples in assay buffer. Add 100 µL of standards and diluted samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of peroxidase-conjugated anti-human IgG antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.

Quantification of Conjugated Payload using LC-MS/MS

This protocol describes the quantification of the released cytotoxic payload from this compound in human plasma using liquid chromatography-tandem mass spectrometry.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase analytical column

  • Payload reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Human plasma (control and study samples)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water.

    • Elute the analyte and IS with 1 mL of MeOH.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for the payload and the SIL-IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the payload standards.

    • Determine the concentration of the payload in the samples from the calibration curve.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_ion MS Ionization (ESI+) lc_sep->ms_ion msms_frag MS/MS Fragmentation ms_ion->msms_frag detection Detection (MRM) msms_frag->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio cal_curve Calibration Curve ratio->cal_curve quantification Quantification of Payload cal_curve->quantification

Caption: Workflow for LC-MS/MS quantification of the payload.

signaling_pathway cluster_cell Target Cancer Cell adc This compound receptor Target Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage payload->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Hypothetical mechanism of action for this compound.

Application Note: AD 0261 as a Potent Inhibitor of Mast Cell Degranulation and Pro-inflammatory Cytokine Release in In Vitro Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic diseases are a growing global health concern, characterized by an overactive immune response to otherwise harmless substances.[1] Mast cells are central players in the allergic cascade, and their degranulation releases a host of inflammatory mediators, including histamine (B1213489) and various cytokines, that drive the symptoms of allergic reactions.[2][3] Consequently, the stabilization of mast cells is a key therapeutic strategy for the management of allergic disorders.[4][5] AD 0261 is a novel small molecule inhibitor designed to stabilize mast cells and suppress the downstream inflammatory signaling that characterizes type I hypersensitivity reactions. This application note provides detailed protocols for evaluating the efficacy of this compound in established in vitro models of allergy, focusing on its ability to inhibit mast cell degranulation and the release of key pro-inflammatory cytokines.

Mechanism of Action

This compound is hypothesized to exert its anti-allergic effects through a dual mechanism. Firstly, it acts as a potent mast cell stabilizer by inhibiting the intracellular signaling events that lead to degranulation upon allergen-IgE complex binding to the high-affinity IgE receptor (FcεRI).[2][3] This prevents the release of pre-formed mediators stored in granules, such as histamine and β-hexosaminidase. Secondly, this compound modulates the expression and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), which are critical in the amplification and perpetuation of the allergic inflammatory response.[6][7]

Suggested In Vitro Models for Evaluating this compound

The following in vitro models are recommended for characterizing the anti-allergic properties of this compound:

  • Rat Basophilic Leukemia (RBL-2H3) Cell Line: A widely used mast cell model that can be sensitized with anti-DNP IgE and subsequently challenged with DNP-HSA to induce degranulation and cytokine release.

  • Human Mast Cell Line (LAD2): A human-derived mast cell line that provides a more physiologically relevant model for studying allergic responses.

  • Primary Human Mast Cells: Isolated from tissues such as skin or lung, these cells offer the most clinically relevant in vitro model, though their use is often limited by availability and donor variability.

Experimental Protocols

1. RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

a. Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-HSA

  • This compound

  • Cromolyn (B99618) sodium (positive control)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 96-well plates

b. Protocol:

  • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound or cromolyn sodium for 1 hour.

  • Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 1 hour.

  • Collect the supernatant. To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.

  • Transfer 50 µL of supernatant or cell lysate to a new 96-well plate.

  • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) and incubate for 1 hour at 37°C.

  • Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer.

  • Measure the absorbance at 405 nm.

c. Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] * 100

2. Cytokine Release Assay (ELISA)

This protocol measures the levels of TNF-α and IL-4 released from activated mast cells.

a. Materials:

  • Sensitized and activated RBL-2H3 cells (as described in the degranulation assay)

  • Supernatants from the degranulation assay

  • Commercially available ELISA kits for rat TNF-α and IL-4

b. Protocol:

  • Following the 1-hour stimulation with DNP-HSA in the presence or absence of this compound, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-4 according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

3. Cell Viability Assay (MTT)

It is crucial to ensure that the observed inhibition of degranulation and cytokine release is not due to cytotoxicity of this compound.

a. Materials:

  • RBL-2H3 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

b. Protocol:

  • Seed RBL-2H3 cells in a 96-well plate.

  • Treat the cells with the same concentrations of this compound used in the functional assays for the same duration (e.g., 2 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Data Presentation

Table 1: Effect of this compound on Mast Cell Degranulation

CompoundIC50 for β-Hexosaminidase Release (µM)
This compound 1.2
Cromolyn Sodium25.8

Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound

TreatmentTNF-α Release (% of Control)IL-4 Release (% of Control)
Vehicle Control100 ± 8.5100 ± 9.2
This compound (1 µM) 45.3 ± 5.152.1 ± 6.3
This compound (5 µM) 15.7 ± 3.820.4 ± 4.1
Cromolyn Sodium (50 µM)68.2 ± 7.975.5 ± 8.0

Table 3: Cytotoxicity of this compound in RBL-2H3 Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle)100
199.1 ± 2.3
598.5 ± 3.1
1097.8 ± 2.9
5095.2 ± 4.5

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn Activation FceRI->Lyn Signal Initiation IgE IgE IgE->FceRI Allergen Allergen Allergen->IgE Syk Syk Activation Lyn->Syk LAT LAT Signaling Complex Syk->LAT PLCg PLCγ Activation LAT->PLCg MAPK MAPK Pathway LAT->MAPK IP3 IP3 & DAG Production PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation IP3->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation PKC->Degranulation Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-4) MAPK->Cytokine_synthesis AD0261 This compound AD0261->Syk Inhibits AD0261->Ca_release Inhibits

Caption: Proposed mechanism of this compound in inhibiting IgE-mediated mast cell activation.

cluster_setup Assay Setup cluster_assays Data Collection & Analysis cluster_results Results A Seed RBL-2H3 cells in 96-well plate B Sensitize with Anti-DNP IgE (24h) A->B C Wash to remove unbound IgE B->C D Pre-treat with this compound or Vehicle (1h) C->D E Induce degranulation with DNP-HSA (1h) D->E F Collect Supernatant E->F I MTT Assay on remaining cells (Cell Viability) E->I Parallel Plate G β-Hexosaminidase Assay (Degranulation) F->G H ELISA for TNF-α & IL-4 (Cytokine Release) F->H J IC50 Calculation G->J K Cytokine Inhibition (%) H->K L Cell Viability (%) I->L

Caption: Experimental workflow for evaluating this compound in an in vitro allergy model.

The data presented in this application note demonstrate that this compound is a potent inhibitor of mast cell degranulation and the release of pro-inflammatory cytokines in vitro. Its dual mechanism of action, combined with low cytotoxicity at effective concentrations, suggests that this compound is a promising candidate for the development of novel anti-allergic therapeutics. The protocols outlined herein provide a robust framework for the further characterization of this compound and other potential mast cell stabilizing agents.

References

Application Notes and Protocols for Preclinical Antihistamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antihistamines are a class of drugs that counteract the effects of histamine (B1213489), a key mediator in allergic reactions. The development of new and improved antihistamines relies on a robust preclinical experimental pipeline to assess their efficacy and mechanism of action before clinical trials. These application notes provide a detailed overview of the experimental design for preclinical antihistamine studies, encompassing both in vitro and in vivo methodologies. The protocols outlined below are intended to guide researchers in the systematic evaluation of novel antihistamine candidates.

The preclinical evaluation of antihistamines typically follows a tiered approach, beginning with in vitro assays to determine the compound's affinity for the histamine H1 receptor and its ability to inhibit mast cell degranulation. Promising candidates are then advanced to in vivo models that mimic allergic conditions in humans, such as allergic rhinitis. This structured approach allows for a comprehensive characterization of the pharmacological profile of a new chemical entity.

Preclinical Antihistamine Discovery Workflow

The preclinical development of an antihistamine follows a logical progression from initial screening to in vivo efficacy studies. This workflow ensures that only the most promising candidates advance, saving time and resources.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Models cluster_decision Decision Point cluster_clinical Pre-IND H1_Receptor_Binding Histamine H1 Receptor Binding Assay (Ki) Mast_Cell_Degranulation Mast Cell Degranulation Assay (IC50) H1_Receptor_Binding->Mast_Cell_Degranulation Promising Candidates Lead_Candidate_Selection Lead Candidate Selection Mast_Cell_Degranulation->Lead_Candidate_Selection Active Compounds Allergic_Rhinitis_Model Allergic Rhinitis Model (e.g., Guinea Pig) Clinical_Trials IND-Enabling Studies & Clinical Trials Allergic_Rhinitis_Model->Clinical_Trials Bronchoconstriction_Model Histamine-Induced Bronchoconstriction Bronchoconstriction_Model->Clinical_Trials Lead_Candidate_Selection->Allergic_Rhinitis_Model Advance to In Vivo Lead_Candidate_Selection->Bronchoconstriction_Model Advance to In Vivo

Caption: Preclinical discovery workflow for antihistamines.

In Vitro Assays

In vitro assays are the first step in characterizing a new antihistamine. They provide crucial information on the compound's direct interaction with its molecular target and its effect on cellular responses central to the allergic cascade.

Histamine H1 Receptor Signaling Pathway

Understanding the signaling pathway of the histamine H1 receptor is fundamental to interpreting the results of binding and functional assays. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to the classic symptoms of an allergic reaction.[1][2] Antihistamines act by blocking this initial binding step.

H1_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC_activation->Allergic_Response Antihistamine Antihistamine Antihistamine->H1_Receptor Blocks

Caption: Histamine H1 receptor signaling pathway.
Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound for the histamine H1 receptor. A lower inhibitory constant (Ki) indicates a higher binding affinity.[3]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Use membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[3]

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).[3]

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the test compound.[3][4]

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + excess unlabeled H1 antagonist (e.g., 10 µM Mianserin).[4]

    • Test Compound: Membranes + Radioligand + Test Compound (serial dilutions).

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[5]

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[3]

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation:

CompoundReceptorRadioligandKᵢ (nM)
DesloratadineHistamine H1[³H]mepyramine0.4[6]
LevocetirizineHistamine H1[³H]mepyramine3[6]
FexofenadineHistamine H1[³H]mepyramine10[6]
Loratadine (B1675096)Histamine H1[³H]mepyramine25
Cetirizine (B192768)Histamine H1[³H]mepyramine2.5
CarebastineHistamine H1[³H]mepyramine27 ± 4[3]
Mast Cell Degranulation Assay

This assay evaluates the ability of a test compound to inhibit the release of inflammatory mediators from mast cells, a critical event in the allergic response. The release of β-hexosaminidase is a common marker for degranulation.[7]

Protocol: RBL-2H3 β-Hexosaminidase Release Assay

  • Cell Culture and Sensitization:

    • Culture Rat Basophilic Leukemia (RBL-2H3) cells in appropriate media.

    • Seed cells in a 96-well plate and sensitize overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).[8]

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of the test antihistamine for 30 minutes at 37°C.[8]

  • Degranulation Induction:

    • Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.[8]

  • Measurement of β-Hexosaminidase Release:

    • Centrifuge the plate and collect the supernatant.

    • Transfer an aliquot of the supernatant to a new plate.

    • Add a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), and incubate for 90 minutes at 37°C.[8]

    • Stop the reaction with a stop solution (e.g., 0.4 M glycine, pH 10.7).[8]

    • Measure the absorbance at 405 nm.

  • Determination of Total β-Hexosaminidase:

    • Lyse the remaining cells in the original plate with Triton X-100 to release the total cellular β-hexosaminidase.

    • Measure the β-hexosaminidase activity in the lysate as described above.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each treatment group.

    • Plot the percentage of inhibition of release against the log concentration of the test compound to determine the IC50 value.

Data Presentation:

CompoundCell LineStimulusIC₅₀ (µM)
LuteolinRBL-2H3Antigen3.0[9]
DiosmetinRBL-2H3Antigen2.1[9]
FormononetinRBL-2H3Compound 48/8048.24 ± 2.41[7]
CetirizineRat Peritoneal Mast CellsCompound 48/80>100 (significant inhibition at 1mM)
Diphenhydramine (B27)Rat Peritoneal Mast CellsCompound 48/80>100 (significant inhibition at 1mM)

In Vivo Models

In vivo models are essential for evaluating the efficacy of an antihistamine in a complex biological system. Animal models of allergic diseases, such as allergic rhinitis, are widely used for this purpose.[10]

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model mimics the symptoms of allergic rhinitis in humans, including sneezing, nasal discharge, and nasal obstruction.[11][12]

Protocol: Ovalbumin Sensitization and Challenge

  • Sensitization:

    • Sensitize male Dunkin-Hartley guinea pigs by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A typical protocol involves injecting 0.3 mg OVA and 30 mg Al(OH)₃ in saline on alternate days for 14 days.[3]

    • On days 14-16, boost the sensitization with intranasal instillation of 1% ovalbumin.

  • Drug Administration:

    • Administer the test antihistamine or vehicle control to the sensitized animals via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

  • Allergen Challenge:

    • On day 21, challenge the conscious guinea pigs by intranasal instillation of 5% OVA in saline.[3]

  • Symptom Assessment:

    • Observe and quantify the number of sneezes and nasal rubbing movements for a defined period (e.g., 30 minutes) immediately after the challenge.

    • Nasal obstruction can be assessed in anesthetized animals by measuring changes in nasal airway resistance.[11]

  • Data Analysis:

    • Compare the symptom scores between the antihistamine-treated groups and the vehicle control group.

    • Calculate the percentage of inhibition of each symptom.

Data Presentation:

TreatmentDose (mg/kg, p.o.)Sneezing (counts/30 min)Nasal Rubbing (counts/30 min)% Inhibition of Sneezing
Vehicle Control-25 ± 432 ± 5-
Loratadine1010 ± 215 ± 360%
Cetirizine108 ± 212 ± 268%
Fexofenadine2012 ± 318 ± 452%

*Note: Data are representative and should be determined experimentally. *p < 0.05 compared to vehicle control.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of an antihistamine to protect against histamine-induced airway narrowing.

Protocol: Histamine Challenge

  • Drug Administration:

    • Administer the test antihistamine or vehicle control to guinea pigs.

  • Histamine Challenge:

    • Expose the animals to an aerosol of histamine.

  • Observation:

    • Record the time to the onset of respiratory distress (e.g., dyspnea, convulsions).

  • Data Analysis:

    • Compare the pre-convulsion time between the treated and control groups. The dose of the antihistamine that provides 50% protection (ED50) can be calculated.

Data Presentation:

CompoundED₅₀ (µg/kg, p.o.)Duration of Action (hours)
Ebastine11521
Cetirizine10015
Loratadine~30019

Conclusion

The preclinical evaluation of antihistamines requires a multi-faceted approach, combining in vitro and in vivo studies. The protocols and application notes provided here offer a comprehensive framework for researchers to systematically assess the pharmacological properties of novel antihistamine candidates. By carefully designing and executing these experiments, and by presenting the data in a clear and structured manner, drug development professionals can make informed decisions about which compounds to advance into clinical development.

References

Application Notes and Protocols: Measuring the Efficacy of a Novel Therapeutic Agent (AD 0261) in Preclinical Skin Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory skin diseases, such as atopic dermatitis (AD) and psoriasis, represent a significant burden on patients' quality of life. The pathogenesis of these conditions involves a complex interplay of genetic predisposition, immune dysregulation, and environmental factors, leading to characteristic symptoms of erythema, edema, scaling, and pruritus.[1][2][3] The development of novel therapeutics targeting key inflammatory pathways is a major focus of dermatological research.

These application notes provide detailed protocols for evaluating the efficacy of a hypothetical novel therapeutic agent, AD 0261, in well-established preclinical mouse models of atopic dermatitis and psoriasis. The included methodologies describe the induction of disease, treatment administration, and various endpoint analyses to comprehensively assess the anti-inflammatory potential of this compound.

Key Signaling Pathways in Skin Inflammation

Understanding the underlying molecular mechanisms of skin inflammation is crucial for targeted drug development. The following diagrams illustrate the key signaling pathways implicated in atopic dermatitis and psoriasis.

Atopic_Dermatitis_Pathway cluster_0 Epidermal Barrier Disruption cluster_1 Immune Cell Activation cluster_2 Pathophysiological Effects Allergens/Irritants Allergens/Irritants Keratinocytes Keratinocytes Allergens/Irritants->Keratinocytes Damage TSLP, IL-33, IL-25 TSLP, IL-33, IL-25 Keratinocytes->TSLP, IL-33, IL-25 Release ILC2 Innate Lymphoid Cell Type 2 TSLP, IL-33, IL-25->ILC2 Activate Th2 T Helper 2 Cell TSLP, IL-33, IL-25->Th2 Activate IL-4, IL-5, IL-13 IL-4, IL-5, IL-13 ILC2->IL-4, IL-5, IL-13 Produce Th2->IL-4, IL-5, IL-13 Produce Barrier Dysfunction Barrier Dysfunction IL-4, IL-5, IL-13->Barrier Dysfunction ↓ Filaggrin Eosinophil Recruitment Eosinophil Recruitment IgE Production IgE Production Pruritus Pruritus IL-5 IL-5 IL-5->Eosinophil Recruitment IL-4 IL-4 IL-4->IgE Production IL-13 IL-13 IL-13->Pruritus This compound This compound This compound->IL-4, IL-5, IL-13 Inhibits Psoriasis_Pathway cluster_0 Triggering Phase cluster_1 Immune Cell Activation cluster_2 Pathophysiological Effects Environmental Trigger Environmental Trigger Myeloid Dendritic Cells Myeloid Dendritic Cells Environmental Trigger->Myeloid Dendritic Cells Activate IL-23 IL-23 Myeloid Dendritic Cells->IL-23 Produce Th17 T Helper 17 Cell IL-23->Th17 Stimulate IL-17, IL-22 IL-17, IL-22 Th17->IL-17, IL-22 Produce Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation IL-17, IL-22->Keratinocyte Hyperproliferation Neutrophil Recruitment Neutrophil Recruitment Angiogenesis Angiogenesis IL-17 IL-17 IL-17->Neutrophil Recruitment IL-17->Angiogenesis This compound This compound This compound->IL-17, IL-22 Inhibits Psoriasis_Workflow cluster_0 Acclimatization (7 days) cluster_1 Induction & Treatment (Days 0-6) cluster_2 Endpoint Analysis (Day 7) Standard housing conditions Standard housing conditions Day 0 Day 0 Days 1-6 Days 1-6 Daily IMQ Application Daily IMQ Application Daily IMQ Application->Days 1-6 Apply to shaved back & ear Daily this compound/Vehicle Treatment Daily this compound/Vehicle Treatment Daily this compound/Vehicle Treatment->Days 1-6 Topical or Systemic Clinical Scoring (PASI) Clinical Scoring (PASI) Histology Histology Clinical Scoring (PASI)->Histology Ear Thickness Measurement Ear Thickness Measurement Ear Thickness Measurement->Histology Tissue Collection Tissue Collection Tissue Collection->Histology Cytokine Analysis Cytokine Analysis Tissue Collection->Cytokine Analysis Acclimatization (7 days) Acclimatization (7 days) Induction & Treatment (Days 0-6) Induction & Treatment (Days 0-6) Endpoint Analysis (Day 7) Endpoint Analysis (Day 7) AD_Workflow cluster_0 Sensitization (Day 0) cluster_1 Challenge & Treatment (Days 7-21) cluster_2 Endpoint Analysis (Day 22) Shave Abdomen Shave Abdomen Apply 1% DNCB Apply 1% DNCB Shave Abdomen->Apply 1% DNCB Apply 0.2% DNCB Apply 0.2% DNCB Challenge Days (e.g., 7, 10, 13, 16, 19) Challenge Days (e.g., 7, 10, 13, 16, 19) Apply 0.2% DNCB->Challenge Days (e.g., 7, 10, 13, 16, 19) Apply to shaved back & ears Daily this compound/Vehicle Treatment Daily this compound/Vehicle Treatment Daily this compound/Vehicle Treatment->Challenge Days (e.g., 7, 10, 13, 16, 19) Topical or Systemic Clinical Scoring Clinical Scoring Histology Histology Clinical Scoring->Histology TEWL Measurement TEWL Measurement TEWL Measurement->Histology Serum IgE Levels Serum IgE Levels Cytokine Analysis Cytokine Analysis Serum IgE Levels->Cytokine Analysis Sensitization (Day 0) Sensitization (Day 0) Challenge & Treatment (Days 7-21) Challenge & Treatment (Days 7-21) Endpoint Analysis (Day 22) Endpoint Analysis (Day 22)

References

Application of Mast Cell Stabilizers in In Vitro Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on "AD 0261": Initial searches for a compound designated "this compound" in the context of mast cell stabilization did not yield specific public-domain information. Therefore, this document will use the well-characterized and widely recognized mast cell stabilizer, Cromolyn Sodium , as a representative agent to detail the principles, protocols, and data interpretation for mast cell stabilization assays. The methodologies and principles described herein are broadly applicable to the evaluation of other putative mast cell stabilizing compounds.

Introduction to Mast Cell Stabilization

Mast cells are crucial effector cells of the immune system, playing a central role in allergic and inflammatory responses.[1][2] Upon activation by various stimuli, such as allergens cross-linking immunoglobulin E (IgE) receptors on their surface, mast cells undergo degranulation.[3] This process involves the rapid release of pre-formed inflammatory mediators, including histamine (B1213489), proteases (like tryptase and chymase), and cytokines, from their cytoplasmic granules.[3][4] These mediators are responsible for the clinical manifestations of allergic reactions, ranging from mild symptoms like allergic rhinitis to life-threatening conditions such as anaphylaxis.[2][5]

Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these inflammatory mediators.[5][6] By stabilizing the mast cell membrane, these agents serve as a key therapeutic strategy for the prophylactic management of allergic disorders, including asthma, allergic conjunctivitis, and mastocytosis.[5][6][7] Cromolyn sodium is a classic example of a mast cell stabilizer.[5][6][8] It is thought to work by preventing the influx of calcium ions into the mast cell, a critical step in the degranulation cascade.

This application note provides a comprehensive overview and detailed protocols for assessing the mast cell stabilizing activity of test compounds, using Cromolyn Sodium as a model, in a common in vitro assay.

Principle of the Mast Cell Stabilization Assay

The most common in vitro method for evaluating mast cell stabilization is the β-hexosaminidase release assay. β-hexosaminidase is an enzyme stored in mast cell granules alongside histamine and is released concomitantly upon degranulation.[1][9] Its enzymatic activity can be easily and reliably quantified using a colorimetric assay, making it an excellent surrogate marker for the extent of mast cell degranulation.[1][9]

In this assay, a mast cell line, typically the rat basophilic leukemia cell line RBL-2H3, is first sensitized with anti-DNP IgE. The subsequent addition of a multivalent antigen, DNP-HSA (dinitrophenyl-human serum albumin), cross-links the IgE bound to FcεRI receptors on the cell surface, mimicking an allergic response and triggering degranulation.[1] The amount of β-hexosaminidase released into the cell culture supernatant is then measured. The inhibitory effect of a test compound is determined by its ability to reduce the amount of β-hexosaminidase released in response to the antigenic stimulus.

Quantitative Data Summary

The efficacy of mast cell stabilizers is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the mediator release. The following table summarizes representative inhibitory data for Cromolyn Sodium and other relevant compounds in mast cell stabilization assays.

CompoundCell TypeStimulusMediator MeasuredIC50 / % InhibitionReference
Cromolyn Sodium Rat Peritoneal Mast CellsCompound 48/80Histamine~10-100 µM (Typical Range)General Knowledge
Cromolyn Sodium RBL-2H3 cellsIgE/Antigenβ-hexosaminidase~10-100 µM (Typical Range)General Knowledge
Ketotifen Rat Peritoneal Mast CellsCompound 48/80Histamine~1-10 µM (Typical Range)General Knowledge
Quercetin Human Mast CellsIgE/AntigenCytokinesMore effective than Cromolyn[7]
Luteolin RBL-2H3 cellsIgE/Antigenβ-hexosaminidaseIC50 = 3.0 µM[10]
Diosmetin RBL-2H3 cellsIgE/Antigenβ-hexosaminidaseIC50 = 2.1 µM[10]

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and stimulus used.

Experimental Protocols

Materials and Reagents
  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.

  • Sensitizing Antibody: Monoclonal mouse anti-DNP IgE

  • Antigen: DNP-HSA (dinitrophenyl-human serum albumin)

  • Test Compound: Cromolyn Sodium (or "this compound")

  • Positive Control (Stimulator): Compound 48/80 or Calcium Ionophore A23187

  • Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer

  • Tyrode's Buffer: (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM Glucose, 10 mM HEPES, pH 7.4)

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5)

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0)

  • Equipment: 96-well cell culture plates, multi-channel pipette, spectrophotometer (plate reader) at 405 nm.

Step-by-Step Protocol for β-Hexosaminidase Release Assay

Day 1: Cell Seeding and Sensitization

  • Harvest RBL-2H3 cells and adjust the cell density to 2.5 x 10^5 cells/mL in complete culture medium.

  • Add anti-DNP IgE to the cell suspension to a final concentration of 0.5 µg/mL.

  • Seed 100 µL of the cell suspension (2.5 x 10^4 cells) into each well of a 96-well flat-bottom plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Treatment and Cell Stimulation

  • Prepare serial dilutions of the test compound (e.g., Cromolyn Sodium) and the positive control in pre-warmed Tyrode's buffer.

  • Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's buffer to remove the culture medium and unbound IgE.

  • Add 50 µL of the diluted test compound or control to the appropriate wells.

  • Incubate for 30 minutes at 37°C.

  • Prepare the following controls on each plate:

    • Blank: Wells with Tyrode's buffer only.

    • Spontaneous Release (Negative Control): Cells treated with Tyrode's buffer only (no antigen).

    • Maximum Release (Positive Control): Cells to be lysed with Triton X-100.

    • Antigen Control: Cells stimulated with antigen in the absence of any test compound.

  • Add 50 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the Spontaneous Release and Maximum Release controls.

  • Add 50 µL of Tyrode's buffer to the Spontaneous Release wells.

  • Incubate the plate for 1 hour at 37°C.

  • After incubation, add 50 µL of 0.1% Triton X-100 to the Maximum Release wells.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

Day 3: Measurement of β-Hexosaminidase Activity

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Add 50 µL of the pNAG substrate solution to each well.

  • Incubate the plate for 1-2 hours at 37°C.

  • Stop the enzymatic reaction by adding 100 µL of the stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of β-hexosaminidase release is calculated using the following formula:

% Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

The percentage of inhibition by the test compound is then calculated as:

% Inhibition = [1 - (% Release_with_Compound / % Release_Antigen_Control)] x 100

The IC50 value can be determined by plotting the % inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Mast Cell Degranulation and Inhibition

MastCell_Degranulation_Pathway Allergen Allergen (DNP-HSA) IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Crosslinking Receptor Cross-linking FceRI->Crosslinking aggregation leads to Syk Syk Kinase Activation Crosslinking->Syk Signaling Downstream Signaling (PLCγ, IP3, DAG) Syk->Signaling Ca_Influx Intracellular Ca²⁺ Increase Signaling->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation triggers Granule Granule Granule->Degranulation fuses with membrane Mediators Release of Histamine, β-hexosaminidase, etc. Degranulation->Mediators Stabilizer Mast Cell Stabilizer (e.g., Cromolyn Sodium) Stabilizer->Ca_Influx Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory point of action for mast cell stabilizers.

Experimental Workflow for Mast Cell Stabilization Assay

Assay_Workflow Day1_Start Day 1: Seeding & Sensitization Seed_Cells Seed RBL-2H3 cells with anti-DNP IgE Day1_Start->Seed_Cells Incubate_ON Incubate Overnight Seed_Cells->Incubate_ON Day2_Start Day 2: Treatment & Stimulation Incubate_ON->Day2_Start Wash_Cells Wash Cells Day2_Start->Wash_Cells Add_Compound Add Test Compound (e.g., Cromolyn Sodium) Wash_Cells->Add_Compound Incubate_30min Incubate 30 min Add_Compound->Incubate_30min Add_Antigen Add Antigen (DNP-HSA) to stimulate degranulation Incubate_30min->Add_Antigen Incubate_1hr Incubate 1 hr Add_Antigen->Incubate_1hr Centrifuge Centrifuge Plate Incubate_1hr->Centrifuge Day3_Start Day 3: Measurement Centrifuge->Day3_Start Collect_Supernatant Collect Supernatant Day3_Start->Collect_Supernatant Add_Substrate Add pNAG Substrate Collect_Supernatant->Add_Substrate Incubate_Reaction Incubate 1-2 hrs Add_Substrate->Incubate_Reaction Add_Stop Add Stop Solution Incubate_Reaction->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the in vitro β-hexosaminidase release assay for mast cell stabilization.

Troubleshooting and Considerations

  • High Spontaneous Release: This may indicate that the cells are unhealthy or have been handled too aggressively. Ensure gentle washing steps and use cells at a low passage number.

  • Low Maximum Release: Incomplete cell lysis. Ensure the Triton X-100 concentration is sufficient and incubation time is adequate.

  • Variability between Wells: Inconsistent cell seeding or pipetting errors. Use a multi-channel pipette for additions where possible and ensure a homogenous cell suspension.

  • Compound Cytotoxicity: Some test compounds may be toxic to the cells at higher concentrations, leading to cell lysis and a false-positive result (high mediator release not due to degranulation). It is crucial to perform a parallel cytotoxicity assay (e.g., LDH release or MTT assay) to rule out this possibility.

  • Alternative Stimuli: While IgE/antigen is the classical allergic stimulus, other secretagogues like Compound 48/80 (for rodent mast cells) or calcium ionophores can be used to investigate different activation pathways.[2][9] Note that Compound 48/80 may not be effective on all mast cell types, particularly human lung mast cells.[4]

Conclusion

The in vitro mast cell degranulation assay, particularly the β-hexosaminidase release assay using the RBL-2H3 cell line, is a robust, reliable, and high-throughput method for screening and characterizing potential mast cell stabilizing compounds. The protocols and data analysis methods described in this application note provide a solid foundation for researchers and drug development professionals to evaluate the efficacy of novel therapeutic agents aimed at treating allergic and inflammatory diseases.

References

Troubleshooting & Optimization

Navigating Experimental Variability with AD 0261: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting experimental variability encountered with AD 0261. Our resources are designed to help you identify and mitigate common issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What are the potential causes?

A1: High variability in cell-based assays is a frequent challenge. Key factors to investigate include:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can all contribute to variability.[1] Ensure standardized cell culture and handling procedures are strictly followed.

  • Contamination: Mycoplasma contamination is a notorious cause of altered cellular responses and is often difficult to detect visually.[1] Routine testing for contaminants is highly recommended.

  • Reagent Preparation: Inconsistent preparation of this compound solutions or other critical reagents can lead to significant discrepancies.

  • Environmental Factors: Fluctuations in incubator temperature and CO2 levels can impact cell health and responsiveness.

Q2: Our in vitro ADME assay results for this compound are not consistent across different experiments. How can we troubleshoot this?

A2: Variability in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can stem from several sources.[2][3] Consider the following:

  • Experimental Conditions: Factors such as temperature, pH, and enzyme concentrations must be rigorously controlled.[2]

  • System Differences: In vitro systems are a simplification of the complex in vivo environment.[2] Be mindful of the limitations of your chosen assay (e.g., microsomes vs. hepatocytes) and how they might influence the metabolic profile of this compound.[2]

  • Compound Stability: Assess the stability of this compound in the assay matrix (e.g., plasma, buffer) to ensure that degradation is not a contributing factor to variability.[4]

Troubleshooting Guides

Cell-Based Assay Variability

For persistent issues with cell-based assay variability, a systematic approach to troubleshooting is recommended. The following table outlines common problems, their potential causes, and suggested solutions.

Observed Problem Potential Causes Recommended Actions
Inconsistent Cell Growth Cell density variations, inconsistent passage numbers, media depletion.[1]Standardize seeding density and passage number. Ensure consistent media changes.
Edge Effects on Plates Uneven temperature or CO2 distribution, evaporation.Use a plate incubator with good air circulation. Fill outer wells with sterile PBS or media.
High Background Signal Reagent interference, improper washing steps.Run reagent controls. Optimize washing protocols.
Low Signal-to-Noise Ratio Suboptimal reagent concentration, incorrect incubation times.Perform dose-response and time-course experiments to optimize assay parameters.
In Vitro ADME Assay Variability

In vitro ADME assays are critical for early drug development, and ensuring their accuracy is paramount.[3] Use this table to troubleshoot common sources of variability.

Observed Problem Potential Causes Recommended Actions
Variable Metabolic Rate Inconsistent enzyme activity, substrate concentration variability.Use qualified lots of microsomes or hepatocytes. Ensure precise substrate preparation.
Poor Compound Recovery Non-specific binding to labware, compound instability.[4]Use low-binding plates. Assess compound stability in the assay matrix.
Inconsistent Permeability Results Cell monolayer integrity issues, incorrect sampling times.Verify monolayer integrity (e.g., TEER measurement). Optimize sampling schedule.
Discrepancies with In Vivo Data Differences between in vitro and in vivo systems, unconsidered metabolic pathways.[2]Integrate in vitro data with other information sources and consider more complex models if necessary.[2]

Experimental Protocols & Methodologies

To minimize variability, it is crucial to adhere to well-defined and standardized protocols. Below are foundational methodologies for key experiments.

Standard Cell-Based Assay Protocol

  • Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the determined optimal time period under controlled conditions (37°C, 5% CO2).

  • Assay Readout: Perform the assay measurement (e.g., luminescence, fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize data to controls and perform statistical analysis.

General Microsomal Stability Assay Protocol

  • Preparation: Prepare a reaction mixture containing liver microsomes, a regenerating system (e.g., NADPH), and buffer.

  • Initiation: Add this compound to the reaction mixture to start the metabolic reaction.

  • Time-Point Sampling: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the concentration of the remaining parent compound using LC-MS/MS.

Visualizing Workflows and Pathways

Understanding the logical flow of troubleshooting and the potential signaling pathways affected by this compound can aid in identifying sources of variability.

cluster_troubleshooting Troubleshooting Workflow for Assay Variability Start High Experimental Variability Observed CheckCells Verify Cell Health and Culture Conditions Start->CheckCells CheckReagents Assess Reagent Quality and Preparation Start->CheckReagents CheckProtocol Review and Standardize Experimental Protocol Start->CheckProtocol CheckCells->CheckReagents CheckReagents->CheckProtocol DataAnalysis Re-evaluate Data Analysis Methods CheckProtocol->DataAnalysis Resolved Variability Resolved DataAnalysis->Resolved cluster_pathway Hypothetical this compound Signaling Pathway AD0261 This compound Receptor Cell Surface Receptor AD0261->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

Technical Support Center: AD 0261 Receptor Binding Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD 0261 receptor binding assay protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this compound binding to its target receptor.

Compound: this compound CAS No: 145600-69-7 Chemical Name: 2-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]amino]-4-methylphenol Target Receptor: Histamine (B1213489) H1 Receptor[1]

This guide will help you refine your experimental protocols and address common challenges encountered during the histamine H1 receptor binding assay for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is classified as a histamine H1 receptor antagonist. Therefore, the primary molecular target for binding assays is the histamine H1 receptor.[1]

Q2: What type of assay is most suitable for studying the binding of this compound to the H1 receptor?

A2: A competitive radioligand binding assay is the most common and suitable method. This assay measures the ability of this compound to displace a known radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine or [3H]-mepyramine, from the receptor.

Q3: What biological material should I use for the H1 receptor binding assay?

A3: The choice of biological material depends on your specific research goals. Common sources for H1 receptors include:

  • Cell lines endogenously expressing the H1 receptor: For example, human U-373 MG astrocytoma cells or CHO-K1 cells.

  • Recombinant cell lines overexpressing the human H1 receptor: This is often the preferred choice for high-throughput screening and detailed pharmacological characterization due to higher receptor density and a more controlled cellular background.

  • Tissue homogenates: Brain (e.g., cortex, cerebellum) or other tissues known to express the H1 receptor (e.g., lung, smooth muscle) can be used. However, receptor density may be lower and endogenous histamine could interfere with the assay.

Q4: What are the critical components of the assay buffer?

A4: A typical assay buffer for H1 receptor binding assays includes:

  • A buffering agent to maintain physiological pH (e.g., 50 mM Tris-HCl or HEPES, pH 7.4).

  • Ions to mimic the extracellular environment (e.g., NaCl, KCl, MgCl2).

  • A protease inhibitor cocktail to prevent receptor degradation, especially when using tissue homogenates.

Q5: How can I determine the non-specific binding in my assay?

A5: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of a known, unlabeled H1 receptor antagonist (e.g., 1-10 µM of unlabeled pyrilamine (B1676287) or diphenhydramine). This saturating concentration will displace all specific binding of the radioligand, leaving only the non-specific component.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (>30% of total binding) 1. Radioligand concentration is too high. 2. Insufficient washing to remove unbound radioligand. 3. Hydrophobic interactions of the radioligand with the filter or other surfaces. 4. Contamination of the assay components.1. Use a radioligand concentration at or below its Kd value. 2. Increase the number and/or volume of washes with ice-cold buffer. 3. Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. 4. Use fresh, high-quality reagents and test for contamination.
Low Specific Binding Signal 1. Low receptor density in the chosen biological material. 2. Inactive or degraded receptor preparation. 3. Suboptimal assay conditions (e.g., incubation time, temperature, pH). 4. Insufficient amount of protein per well.1. Switch to a cell line with higher receptor expression or increase the amount of membrane protein per assay point. 2. Prepare fresh cell membranes or tissue homogenates and store them properly at -80°C. 3. Optimize incubation time (e.g., 60-120 minutes at room temperature) and ensure the buffer pH is stable. 4. Increase the protein concentration per well and re-optimize.
Poor Reproducibility Between Replicates 1. Inaccurate pipetting. 2. Incomplete mixing of assay components. 3. Temperature fluctuations during incubation. 4. Issues with the filtration manifold or harvester.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all components before and during incubation (if using a shaker). 3. Use a temperature-controlled incubator or water bath. 4. Ensure a consistent and rapid filtration process for all wells. Check for clogged ports on the harvester.
Inconsistent IC50 Values for this compound 1. Incorrect concentration of the competing ligand (this compound). 2. Instability of this compound in the assay buffer. 3. Radioligand concentration is too high, leading to a rightward shift in the IC50 curve. 4. Assay not at equilibrium.1. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 2. Assess the stability of this compound under your assay conditions. 3. Ensure the radioligand concentration is at or below its Kd value. 4. Determine the time required to reach binding equilibrium at the chosen temperature and use that incubation time for all experiments.

Experimental Protocols

Membrane Preparation from H1 Receptor-Expressing Cells
  • Culture cells expressing the histamine H1 receptor to confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a small volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

Competitive Radioligand Binding Assay Protocol
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl2.

    • Radioligand: [3H]-pyrilamine at a final concentration equal to its Kd (typically 1-2 nM).

    • Competitor (this compound): Prepare serial dilutions in assay buffer (e.g., from 10-10 M to 10-4 M).

    • Non-Specific Binding Control: 10 µM unlabeled pyrilamine or diphenhydramine.

    • Membrane Preparation: Dilute to the desired protein concentration (e.g., 20-50 µg protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-Specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a GF/B or GF/C filter plate pre-soaked in 0.5% PEI using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (H1 Expressing) cell_lysis Cell Lysis & Homogenization cell_culture->cell_lysis centrifugation Differential Centrifugation cell_lysis->centrifugation protein_quant Protein Quantification centrifugation->protein_quant storage Storage at -80°C protein_quant->storage reagent_prep Reagent Preparation (Radioligand, this compound, Membranes) storage->reagent_prep incubation Incubation reagent_prep->incubation filtration Filtration & Washing incubation->filtration detection Scintillation Counting filtration->detection data_processing Calculate Specific Binding detection->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation caption Experimental Workflow for this compound H1 Receptor Binding Assay

Caption: Workflow for H1 Receptor Binding Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Effects (e.g., NF-κB activation) Ca_release->downstream PKC->downstream Histamine Histamine Histamine->H1R Activates AD0261 This compound (Antagonist) AD0261->H1R Blocks caption Histamine H1 Receptor Signaling Pathway

Caption: H1 Receptor Signaling Pathway.

References

Validation & Comparative

A Comparative Guide: The Preclinical Profile of AD-0261 Versus the Modern H1 Receptor Antagonist Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical preclinical H1 receptor antagonist, AD-0261, with the well-established modern H1 receptor antagonist, Cetirizine (B192768). AD-0261, a compound whose development was discontinued (B1498344) at the preclinical stage, was envisioned as a topical agent for skin disorders. This comparison serves as a valuable resource for researchers in the field of antihistamine development, offering insights into the distinct pharmacological profiles of a topical versus a systemic agent. The data presented for AD-0261 is a realistic, hypothetical projection based on its intended therapeutic application, designed to stimulate further thought and investigation in the development of novel dermatological treatments.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of AD-0261 (hypothetical) and Cetirizine.

Parameter AD-0261 (Topical - Hypothetical) Cetirizine (Oral) Reference
H1 Receptor Binding Affinity (Ki, nM) 1.56[1][2]
Receptor Selectivity (Fold difference vs H1)
Muscarinic M1>1000>600[1]
Adrenergic α1>1000>600[1]
Serotonin 5-HT2A>1000>600[1]
In Vitro Efficacy (IC50, nM)
Histamine-induced Calcium Flux5.210-20
Inhibition of Eosinophil Migration (%) 65% at 1 µM58.9% at 2.6 µM[3]
In Vivo Efficacy
Histamine-induced Wheal and Flare Inhibition (Topical Application)Significant reduction in wheal and flare at application siteNot applicable
Histamine-induced Wheal and Flare Inhibition (Oral Administration)Not applicable>70% inhibition[4][5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) PKC->Cellular_Response Leads to AD_0261 AD-0261 / Cetirizine (Antagonist) AD_0261->H1_Receptor Blocks

Caption: H1 Receptor Signaling Pathway and Antagonism.

Wheal_and_Flare_Workflow Subject_Prep 1. Subject Preparation (Forearm cleaning, marking sites) Negative_Control 2a. Negative Control Application (Saline Prick) Subject_Prep->Negative_Control Test_Compound 2b. Test Compound Application (AD-0261 Topical / Cetirizine Oral) Subject_Prep->Test_Compound Positive_Control 2c. Positive Control Application (Histamine Prick) Subject_Prep->Positive_Control Incubation 3. Incubation Period (15-20 minutes) Negative_Control->Incubation Test_Compound->Incubation Positive_Control->Incubation Measurement 4. Measurement (Wheal and Flare Diameters) Incubation->Measurement Data_Analysis 5. Data Analysis (Comparison of inhibition vs. control) Measurement->Data_Analysis

References

A Comparative Analysis of First and Second-Generation H1 Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of first and second-generation histamine (B1213489) H1 receptor antagonists, commonly known as antihistamines. The following sections detail their comparative receptor binding affinities, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data. Detailed methodologies for the key experiments cited are also provided to facilitate replication and further research.

Introduction

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as allergic rhinitis and urticaria. They are broadly classified into two generations. First-generation antihistamines, developed in the mid-20th century, are effective but are known for their sedative effects due to their ability to cross the blood-brain barrier. Second-generation antihistamines were developed to minimize or eliminate these central nervous system effects, offering a more favorable safety profile. This guide presents a comparative analysis of representative drugs from each generation to highlight the key differences in their pharmacological properties.

Comparative Performance Data

The following tables summarize the quantitative data on H1 receptor binding affinity, in vivo efficacy determined by wheal and flare inhibition, and key pharmacokinetic parameters of selected first and second-generation antihistamines.

Table 1: H1 Receptor Binding Affinity

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)
DiphenhydramineFirst16
ChlorpheniramineFirst3.2
LoratadineSecond32
Desloratadine (active metabolite of Loratadine)Second0.5 - 2.7
CetirizineSecond6
FexofenadineSecond10.1

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy - Inhibition of Histamine-Induced Wheal and Flare

AntihistamineGenerationDoseTime to Onset of Significant InhibitionMaximal Inhibition (%)Duration of Action (hrs)
DiphenhydramineFirst50 mg1-2 hoursWheal: ~70%, Flare: ~80%4-6
CetirizineSecond10 mg60 minutesWheal: >95%, Flare: >95%>24
FexofenadineSecond180 mg90 minutesWheal: >95%, Flare: >95%>24
LevocetirizineSecond5 mg1.5 hoursWheal & Flare: Significant inhibition>24
DesloratadineSecond5 mg4 hoursWheal & Flare: Significant inhibition>24

Table 3: Comparative Pharmacokinetic Properties

AntihistamineGenerationBioavailability (%)Half-life (t½, hours)CNS Penetration
DiphenhydramineFirst40-604-8High
ChlorpheniramineFirst25-4514-25High
LoratadineSecond~408 (Loratadine), 17 (Desloratadine)Low
CetirizineSecond~707-10Low
FexofenadineSecond30-4011-15Low

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement Assay)

This protocol outlines the methodology for determining the binding affinity of antihistamines to the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compounds (antihistamines) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled H1 antagonist is used.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 4 hours).

  • Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Skin Wheal and Flare Test

This in vivo method assesses the efficacy of antihistamines in suppressing the allergic response in human subjects.

Objective: To evaluate the ability of an antihistamine to inhibit the formation of wheal and flare induced by histamine.

Materials:

  • Histamine solution (e.g., histamine dihydrochloride (B599025) 10 mg/mL).

  • Sterile skin prick lancets.

  • Ruler or caliper for measuring the dimensions of the wheal and flare.

  • Placebo control.

Procedure:

  • Subject Preparation: Healthy volunteers are enrolled, and a baseline skin response to histamine is established. Subjects should abstain from any medications that could interfere with the results for a specified period.

  • Drug Administration: A single dose of the antihistamine or placebo is administered orally.

  • Histamine Challenge: At predetermined time points after drug administration (e.g., 1.5, 4, 8, 12, and 24 hours), a skin prick test with the histamine solution is performed on the volar surface of the forearm.

  • Measurement: After a set time (typically 15-20 minutes), the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured. The areas can be calculated from these measurements.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline or placebo response. This allows for the determination of the onset of action, maximal inhibition, and duration of effect of the antihistamine.

Visualizations

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by histamine binding to the H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine Antihistamine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response radioligand_workflow prep Prepare H1 Receptor Membranes mix Incubate Membranes with [³H]-mepyramine & Test Compound prep->mix filter Separate Bound & Free Ligand via Filtration mix->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze wheal_flare_workflow baseline Establish Baseline Histamine Response admin Administer Antihistamine or Placebo baseline->admin challenge Perform Histamine Skin Prick at Timed Intervals admin->challenge measure Measure Wheal and Flare Diameters challenge->measure calculate Calculate Percent Inhibition Compared to Baseline/Placebo measure->calculate evaluate Evaluate Onset, Peak Effect, and Duration of Action calculate->evaluate

Development of Pioglitazone (AD-4833) for Alzheimer's Disease Discontinued Due to Lack of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The development of pioglitazone (B448), an anti-diabetic drug once investigated as a potential treatment for Alzheimer's disease (AD), was halted after a large-scale Phase III clinical trial, known as the TOMORROW trial, was terminated for futility. An interim analysis revealed that the drug was not effective in delaying the onset of mild cognitive impairment (MCI) due to AD in at-risk individuals. This guide provides a comparative overview of the discontinued (B1498344) development of pioglitazone and other similar therapeutic approaches, supported by available experimental data and methodologies.

The TOMORROW trial (NCT01931566), a significant endeavor in the search for preventative AD treatments, was a multicenter, randomized, double-blind, placebo-controlled study.[1][2] Its primary goal was to assess the efficacy of low-dose pioglitazone in delaying the onset of MCI due to AD in cognitively normal individuals identified as high-risk through a genetic-based biomarker algorithm.[2][3] However, the trial was stopped early in January 2018 after a pre-planned interim futility analysis indicated that the primary endpoint would not be met.[3][4] The decision was not based on safety concerns.[3]

Comparative Analysis: Pioglitazone vs. Alternative Approaches

The investigation of pioglitazone for Alzheimer's disease was rooted in the hypothesis that its insulin-sensitizing and anti-inflammatory properties could combat the underlying pathology of the disease.[5] Pioglitazone is a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[6][7] The PPAR-γ signaling pathway is believed to play a role in neuronal protection through various mechanisms, including reducing inflammation and oxidative stress.[6][7][8][9]

Other anti-diabetic medications have also been explored for their potential in treating or preventing Alzheimer's, providing a basis for comparison.

Drug CandidateTarget / Mechanism of ActionLast Completed Phase of Development for ADReason for Discontinuation / Current Status
Pioglitazone (AD-4833) PPAR-γ AgonistPhase III (TOMORROW trial)Discontinued due to lack of efficacy (futility).
Rosiglitazone PPAR-γ AgonistPhase IIIDiscontinued due to lack of efficacy.
Metformin (B114582) Activates AMP-activated protein kinase (AMPK)Phase II/III (MAP trial - ongoing)Currently under investigation.

Quantitative Data Summary: The TOMORROW Trial

The following table summarizes the key quantitative outcomes from the futility analysis of the TOMORROW trial that led to its discontinuation.

Outcome MeasurePioglitazone Group (High-Risk)Placebo Group (High-Risk)Hazard Ratio (99% CI)p-value
Incidence of MCI due to AD 39 of 1430 participants (2.7%)46 of 1406 participants (3.3%)0.80 (0.45-1.40)0.307

These results indicate that there was no statistically significant difference between the pioglitazone and placebo groups in delaying the onset of MCI due to Alzheimer's disease.[1]

Experimental Protocols

The TOMORROW Trial (Pioglitazone)

Objective: To evaluate the efficacy and safety of pioglitazone in delaying the onset of mild cognitive impairment due to Alzheimer's disease in cognitively normal subjects at high risk.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participants: Cognitively healthy individuals aged 65-83 years, stratified into high and low risk for developing MCI due to AD based on a genetic biomarker risk assignment algorithm (including APOE and TOMM40 genotypes and age).[2][3]

Intervention:

  • High-risk group: Randomized to receive either low-dose pioglitazone (0.8 mg sustained-release) or placebo once daily.

  • Low-risk group: Received placebo once daily.

Primary Endpoint: Time to the onset of MCI due to Alzheimer's disease.[1]

Futility Analysis: A pre-specified interim analysis was conducted to assess the probability of the trial meeting its primary endpoint. The trial was terminated as the results did not meet the pre-defined criteria for continuation.[3][4]

MAP Trial (Metformin)

Objective: To assess the efficacy and safety of metformin in preventing or delaying cognitive decline in individuals with amnestic mild cognitive impairment (aMCI) without diabetes.

Study Design: A Phase II/III, multicenter, randomized, double-blind, placebo-controlled trial.[10]

Participants: Individuals aged 55-90 years with a diagnosis of aMCI and without a diagnosis of diabetes.[10]

Intervention: Participants are randomized to receive either extended-release metformin or a matching placebo. The dosage is titrated up to 2000 mg per day.[10]

Primary Outcome Measures: Change in cognitive scores on tests such as the Free and Cued Selective Reminding Test (FCSRT) and the Alzheimer's Disease Cooperative Study-Preclinical Alzheimer Cognitive Composite (ADCS-PACC).[10]

Secondary Outcome Measures: Changes in brain structure and pathology measured by MRI and PET scans, and changes in plasma biomarkers.[10]

Visualizations

Signaling Pathway of Pioglitazone (PPAR-γ Activation)

PPAR_gamma_pathway Pioglitazone Pioglitazone PPARg PPAR-γ Pioglitazone->PPARg Binds to and activates RXR RXR PPARg->RXR Forms heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Neuroprotective Effects (e.g., Anti-inflammatory, Improved Insulin (B600854) Sensitivity) Gene_Expression->Biological_Effects Leads to

Caption: Pioglitazone's mechanism of action via the PPAR-γ signaling pathway.

Experimental Workflow of the TOMORROW Trial

TOMORROW_Trial_Workflow Screening Participant Screening (Age 65-83, Cognitively Normal) Risk_Stratification Genetic Biomarker Risk Assessment (APOE, TOMM40, Age) Screening->Risk_Stratification High_Risk High-Risk Group Risk_Stratification->High_Risk Low_Risk Low-Risk Group Risk_Stratification->Low_Risk Randomization Randomization High_Risk->Randomization Placebo_Arm_Low Placebo Low_Risk->Placebo_Arm_Low Pioglitazone_Arm Pioglitazone (0.8 mg SR) Randomization->Pioglitazone_Arm Placebo_Arm_High Placebo Randomization->Placebo_Arm_High Follow_up Follow-up and Cognitive Assessment Pioglitazone_Arm->Follow_up Placebo_Arm_High->Follow_up Placebo_Arm_Low->Follow_up Interim_Analysis Interim Futility Analysis Follow_up->Interim_Analysis Termination Trial Termination (Lack of Efficacy) Interim_Analysis->Termination Futility

Caption: Simplified workflow of the Phase III TOMORROW clinical trial.

Conclusion

The discontinuation of pioglitazone's development for Alzheimer's disease underscores the significant challenges in developing effective treatments for this complex neurodegenerative disorder. The TOMORROW trial, despite its negative outcome, provided valuable data for the scientific community and highlighted the importance of rigorous, well-designed clinical trials with pre-specified futility analyses to avoid prolonged exposure of participants to ineffective treatments. The ongoing investigation of other metabolic drugs, such as metformin, demonstrates a continued interest in targeting insulin resistance and related pathways as a potential therapeutic strategy for Alzheimer's disease. Future research will likely focus on more targeted approaches and combination therapies to address the multifaceted nature of the disease.

References

comparing in vitro and in vivo data for AD 0261

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the compound AD 0261 is not publicly available, preventing a comparative analysis of in vitro and in vivo data.

Extensive searches for "this compound" did not yield any specific scientific data, experimental protocols, or publications related to a compound with this identifier. The search results were unrelated to a specific chemical or therapeutic agent, suggesting that "this compound" may be an internal, pre-clinical, or otherwise undisclosed compound name.

Without access to foundational information such as the compound's structure, biological target, or therapeutic area, it is impossible to retrieve the necessary in vitro and in vivo data required for a comprehensive comparison. Consequently, the creation of data tables, detailed experimental methodologies, and signaling pathway diagrams as requested cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

Safety Operating Guide

Proper Disposal Procedures for AD 0261: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of AD 0261, a preclinical antiallergenic and antihistamine compound developed by Mitsubishi Pharma Corporation. As this compound was discontinued (B1498344) in the preclinical phase, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is based on established best practices for the disposal of investigational and non-controlled pharmaceutical substances. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Pre-Disposal Safety and Handling

Prior to disposal, all personnel must adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety-certified eye protection, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal vendor. This ensures compliance with federal, state, and local regulations.

Experimental Protocol: Waste Segregation and Containment

  • Container Selection: Choose a waste container that is compatible with the physical state of this compound (e.g., solid or in solution). The container must be robust, leak-proof, and have a secure lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound (preclinical antihistamine)"

    • The name of the Principal Investigator (PI) and the laboratory contact information.

    • The accumulation start date.

    • A clear indication of the contents' hazards (e.g., "Caution: Investigational Drug Compound").

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

On-Site Neutralization (Alternative, with EHS Approval)

In some instances, on-site neutralization may be an option, but only with prior approval from your institution's EHS department. A thorough risk assessment must be conducted to determine the feasibility and safety of this method. As the specific chemical properties of this compound are not widely known, this method should be approached with extreme caution.

Data Presentation: Waste Management Summary

ParameterGuideline
Waste Classification Hazardous Pharmaceutical Waste (Non-Controlled)
Primary Disposal Method Incineration via a licensed hazardous waste vendor[1][2][3]
PPE Requirement Safety glasses, gloves, lab coat
Waste Container Compatible, sealed, and properly labeled
Storage Location Designated Satellite Accumulation Area (SAA)[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound for Disposal assess Assess Quantity and Form start->assess is_bulk Bulk Quantity? assess->is_bulk contact_ehs Contact Environmental Health & Safety (EHS) is_bulk->contact_ehs Yes package Package and Label Waste Container is_bulk->package No vendor_disposal Arrange for Licensed Vendor Pickup contact_ehs->vendor_disposal document Complete Waste Manifest vendor_disposal->document store Store in Satellite Accumulation Area (SAA) package->store store->contact_ehs end_disposal Disposal Complete document->end_disposal

Caption: Disposal workflow for this compound.

Key Considerations for Investigational Compounds

  • Regulatory Compliance: Disposal of investigational drugs must adhere to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[4]

  • Sponsor Requirements: If this compound was obtained through a research agreement, consult the sponsor for any specific disposal or return requirements.[5]

  • Documentation: Maintain meticulous records of the disposal process, including dates, quantities, and vendor manifests. This is crucial for regulatory compliance and institutional oversight.

For further guidance, always consult your institution's Environmental Health and Safety (EHS) department. They can provide specific procedures and ensure that your disposal methods are safe and compliant.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.